2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEYODFGGPSBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735509 | |
| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10513-26-5 | |
| Record name | 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one . This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its benzothiazole core, a scaffold known for a wide range of biological activities.[1][2][3] The strategic incorporation of a bromine atom and a dihydrobenzo-fused ring system presents opportunities for further functionalization and the exploration of its therapeutic potential.[4][5] This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities.[2][4][6] The fusion of a thiazole and a benzene ring creates a unique electronic and structural motif that can interact with various biological targets. The derivatization of the benzothiazole core, particularly at the 2-position, is a common strategy for modulating biological activity and pharmacokinetic properties.[7] The title compound, this compound, combines this key heterocyclic system with a dimedone-derived cyclohexenone ring, a structural feature also found in various biologically active molecules.[8][9]
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
The initial step involves a Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings.[10] In this proposed reaction, 2-bromo-5,5-dimethylcyclohexane-1,3-dione (2-bromodimedone) is reacted with thiourea. The α-haloketone functionality of 2-bromodimedone readily undergoes condensation with the nucleophilic sulfur and nitrogen atoms of thiourea to form the thiazole ring fused to the cyclohexenone system.
Experimental Protocol:
-
Preparation of 2-Bromodimedone: To a solution of dimedone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure to yield crude 2-bromodimedone, which can be used in the next step without further purification.
-
Hantzsch Thiazole Synthesis: In a round-bottom flask, dissolve 2-bromodimedone (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Sandmeyer-type Bromination
The final step is the conversion of the 2-amino group to a bromo group. This can be achieved via a Sandmeyer-type reaction. The primary amine is first diazotized using a nitrite source in the presence of a strong acid, followed by the introduction of a copper(I) bromide catalyst to facilitate the substitution of the diazonium group with a bromide ion.
Experimental Protocol:
-
Diazotization: Suspend 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr. To this solution, add the freshly prepared diazonium salt solution slowly at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final compound, this compound.
Comprehensive Characterization
The structural elucidation of the synthesized compound is critical to confirm its identity and purity. The following characterization techniques are recommended, with predicted data based on the structure of the target molecule and known spectral data of similar benzothiazole derivatives.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | * δ 2.5-2.8 ppm (t, 2H): Methylene protons adjacent to the carbonyl group. |
| * δ 2.2-2.4 ppm (t, 2H): Methylene protons adjacent to the carbon bearing the gem-dimethyl groups. | |
| * δ 1.1 ppm (s, 6H): Singlet for the two methyl groups. | |
| ¹³C NMR | * δ ~195 ppm: Carbonyl carbon. |
| * δ ~160-170 ppm: Carbons of the thiazole ring. | |
| * δ ~110-140 ppm: Carbons of the fused ring system. | |
| * δ ~50 ppm: Quaternary carbon bearing the gem-dimethyl groups. | |
| * δ ~35-40 ppm: Methylene carbons. | |
| * δ ~28 ppm: Methyl carbons. | |
| FT-IR | * ~1680 cm⁻¹: Strong C=O stretching vibration of the cyclohexenone ring. |
| * ~1600 cm⁻¹: C=N stretching vibration of the thiazole ring. | |
| * ~2960 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups. | |
| Mass Spec (EI) | * m/z [M]⁺ and [M+2]⁺: Molecular ion peaks with approximately equal intensity, characteristic of a bromine-containing compound.[11] |
| * Predicted m/z: 260.98 (for ⁷⁹Br) and 262.98 (for ⁸¹Br). |
Structural Confirmation Workflow
Caption: Workflow for the structural confirmation of the target compound.
Potential Applications and Future Directions
Derivatives of the benzothiazole scaffold have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[2][6][8] The presence of the bromine atom in the 2-position of the title compound provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies. The unique combination of the benzothiazole core with the dihydrobenzothiazolone framework warrants investigation into its potential as an inhibitor of various kinases or other enzymes implicated in disease.[8]
Conclusion
This technical guide has outlined a robust and scientifically sound approach to the synthesis and characterization of this compound. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers can confidently approach the preparation of this novel compound. The insights provided herein are intended to facilitate further exploration of this and related heterocyclic systems in the pursuit of new therapeutic agents.
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An In-depth Technical Guide to 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 10513-26-5)
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this versatile chemical entity.
Introduction: The Benzothiazole Scaffold
Benzothiazole, a bicyclic ring system composed of fused benzene and thiazole rings, is a prominent pharmacophore in numerous commercially available drugs and a cornerstone in medicinal chemistry. The inherent structural features of the benzothiazole nucleus, including its aromaticity and the presence of heteroatoms, allow for diverse biological activities. These derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The subject of this guide, this compound, represents a functionalized benzothiazole with significant potential as a building block for the synthesis of more complex, biologically active molecules.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the analysis of its constituent functional groups and data from structurally similar compounds, the following properties can be inferred.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| Molecular Formula | C₉H₁₀BrNOS | Calculated from structure |
| Molecular Weight | 260.15 g/mol | Calculated from atomic weights |
| Appearance | Likely a solid at room temperature | Inferred from similar benzothiazole derivatives |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Likely decomposes at high temperatures |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) and poorly soluble in water. | Based on the nonpolar nature of the core structure |
| Purity | Commercially available at ≥98% | [5] |
Synthesis and Mechanistic Considerations
A likely precursor for this synthesis is 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The bromination at the 2-position can be achieved through a Sandmeyer-type reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Diazotization: 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt. The causality for this step lies in the generation of a reactive diazonium group from the primary amine, which is an excellent leaving group.
-
Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. The mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases, indicating the completion of the reaction. The copper(I) bromide catalyzes the displacement of the diazonium group with a bromide ion.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound. This self-validating protocol ensures the removal of inorganic salts and unreacted starting materials, with the final purity confirmed by analytical techniques.
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 2-position of the benzothiazole ring, which is activated by the adjacent nitrogen atom.[6] This makes the 2-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Diagram of Key Reactive Sites:
Caption: Key reactive sites on the this compound molecule.
4.1. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The bromine atom at the 2-position can be displaced by a variety of nucleophiles, providing a versatile route to a wide range of 2-substituted benzothiazole derivatives. This is a cornerstone of its utility in constructing molecular libraries for drug discovery.
Workflow for C2-Functionalization:
Caption: General workflow for the functionalization of the C2-position via nucleophilic substitution.
4.2. Reactions at the Ketone and α-Carbons
The ketone functionality and the adjacent α-carbons offer additional sites for chemical modification, further expanding the synthetic possibilities. The ketone can undergo reactions typical of carbonyl compounds, while the α-protons can be removed by a base to form an enolate, which can then react with various electrophiles.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[1][2] Consequently, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Oncology: Many benzothiazole derivatives exhibit potent anticancer activity.[4]
-
Infectious Diseases: The scaffold has been incorporated into agents with antibacterial, antifungal, and antiviral properties.[2]
-
Neurodegenerative Diseases: Certain benzothiazoles have shown promise in the treatment of conditions like Alzheimer's and Parkinson's disease.[1]
The ability to readily functionalize the 2-position of this molecule allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds during drug development.
Spectral Data (Predicted)
While experimental spectra for this specific compound are not widely available, the following are predicted key features based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the two methyl groups (gem-dimethyl) around 1.0-1.5 ppm.- Two triplets for the two methylene groups in the cyclohexenone ring, likely between 2.0-3.0 ppm.- Aromatic protons (if present on a modified scaffold) would appear in the 7.0-8.5 ppm region. |
| ¹³C NMR | - Signal for the quaternary carbon of the gem-dimethyl group.- Signals for the methylene carbons.- Signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm.- Signals for the carbons of the benzothiazole ring, with the C2 carbon bearing the bromine atom being significantly deshielded. |
| IR Spectroscopy | - A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.- C-N and C=N stretching vibrations characteristic of the thiazole ring.- C-Br stretching vibration at lower frequencies. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS No. 10513-26-5) is a valuable and versatile building block in organic synthesis. Its key feature is the reactive 2-bromo substituent on the benzothiazole core, which allows for straightforward functionalization via nucleophilic substitution reactions. This, combined with the inherent biological relevance of the benzothiazole scaffold, makes this compound a highly attractive starting material for the development of novel therapeutic agents and other functional molecules. Further experimental investigation into its physical properties and reactivity is warranted to fully exploit its synthetic potential.
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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ResearchGate. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
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PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Retrieved from [Link]
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Semantic Scholar. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]
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PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Retrieved from [Link]
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International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of the novel heterocyclic compound, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction
The burgeoning field of medicinal chemistry continuously explores novel heterocyclic scaffolds for therapeutic potential. Benzothiazole derivatives, in particular, represent a privileged structural motif found in a wide array of pharmacologically active compounds.[1] The precise determination of their three-dimensional structure is a critical prerequisite for understanding structure-activity relationships (SAR) and for rational drug design. This guide outlines a multi-pronged analytical approach, integrating mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography to unequivocally determine the structure of this compound.
Section 1: Foundational Analysis and Molecular Formula Determination
The initial step in the characterization of a novel compound is the confirmation of its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the high mass accuracy required to distinguish between elemental compositions that may have the same nominal mass. For a compound containing bromine, the characteristic isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) provides an additional layer of confirmation.[2][3]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peaks [M]⁺ and [M+2]⁺. The measured mass-to-charge ratio (m/z) should be compared to the theoretical mass calculated for the proposed formula, C₉H₁₀BrNOS. The expected isotopic distribution for a monobrominated compound should be observed.
Expected Data Summary:
| Ion | Predicted m/z | Observed m/z | Mass Error (ppm) |
| [C₉H₁₀⁷⁹BrNOS]⁺ | 274.9716 | Hypothetical | Hypothetical |
| [C₉H₁₀⁸¹BrNOS]⁺ | 276.9695 | Hypothetical | Hypothetical |
Section 2: Elucidation of the Carbon-Hydrogen Framework via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity of atoms in a molecule.[4] A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.
1D NMR: ¹H and ¹³C Spectra
Rationale: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
Hypothetical ¹H and ¹³C NMR Data:
| ¹H Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| A | 2.85 | s | 2H | H-4 |
| B | 2.30 | s | 2H | H-6 |
| C | 1.10 | s | 6H | C(CH₃)₂ |
| ¹³C Signal | Chemical Shift (δ, ppm) | Proposed Assignment |
| 1 | 195.0 | C=O (C-7) |
| 2 | 160.0 | C-8a |
| 3 | 145.0 | C-2 |
| 4 | 125.0 | C-4a |
| 5 | 55.0 | C-4 |
| 6 | 50.0 | C-6 |
| 7 | 35.0 | C-5 |
| 8 | 28.0 | C(CH₃)₂ |
Note: Chemical shifts are hypothetical and based on typical values for similar structural motifs.[5][6][7]
2D NMR: COSY, HSQC, and HMBC
Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular skeleton.[10][11]
Experimental Workflow:
Caption: Workflow for NMR-based structure elucidation.
Hypothetical 2D NMR Correlations:
| Proton Signal | COSY Correlations | Key HMBC Correlations |
| A (H-4) | - | C-5, C-4a, C-8a |
| B (H-6) | - | C-5, C-7, C-4a |
| C (C(CH₃)₂) | - | C-5, C-6, C-4 |
Interpretation: The singlets in the ¹H NMR spectrum indicate no vicinal proton-proton coupling. The HSQC would confirm the direct attachment of protons to their respective carbons as proposed in the tables. The HMBC correlations are crucial: the correlation from the gem-dimethyl protons to C-4, C-5, and C-6 would firmly establish the dimethylcyclohexenone ring. Correlations from the methylene protons at H-4 and H-6 to the quaternary carbons of the fused ring system would complete the connectivity.
Section 3: Confirmation and Fragmentation Analysis by Mass Spectrometry
While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers insights into the structural fragments of the molecule.
Rationale: By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, we can corroborate the proposed structure. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.[12][13]
Experimental Protocol:
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Data Acquisition: Select the molecular ion ([M]⁺ or [M+H]⁺) for collision-induced dissociation (CID). Acquire the product ion spectrum.
Hypothetical Fragmentation Pathway:
Caption: Proposed MS/MS fragmentation pathway.
Interpretation: The loss of a tert-butyl radical is a common fragmentation for molecules containing this group. The loss of a bromine radical is also expected. Subsequent loss of carbon monoxide from fragment ions containing the carbonyl group would further support the proposed structure.
Section 4: Unambiguous 3D Structure Determination by X-ray Crystallography
While NMR and MS provide excellent evidence for the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive three-dimensional structure.[14][15]
Rationale: X-ray crystallography determines the precise spatial arrangement of atoms in a crystal lattice, providing unambiguous information on bond lengths, bond angles, and stereochemistry.[16][17][18]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Hypothetical Crystallographic Data Summary:
| Parameter | Value |
| Crystal System | Hypothetical (e.g., Monoclinic) |
| Space Group | Hypothetical (e.g., P2₁/c) |
| Unit Cell Dimensions | Hypothetical |
| R-factor | Hypothetical (< 5%) |
Data Interpretation Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion
The synergistic application of high-resolution mass spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and single-crystal X-ray crystallography provides a robust and self-validating workflow for the unequivocal structure elucidation of this compound. The data obtained from each technique corroborates the findings of the others, leading to a high degree of confidence in the final assigned structure. This guide provides a template for the rigorous characterization of novel heterocyclic compounds, a critical step in modern drug discovery and development.
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A Comprehensive Technical Guide to the Synthesis of Novel Benzothiazole Derivatives for Drug Discovery
Foreword: The Enduring Significance of the Benzothiazole Scaffold in Medicinal Chemistry
To the dedicated researchers, scientists, and professionals in drug development, this guide offers an in-depth exploration of the synthesis of novel benzothiazole derivatives. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] This versatility has propelled numerous benzothiazole-based compounds from the laboratory to clinical applications, underscoring the scaffold's therapeutic potential.[1]
This document is structured to provide not just a series of protocols, but a cohesive understanding of the underlying principles that govern the synthesis of these vital compounds. We will delve into the causality behind experimental choices, ensuring that each methodological description is a self-validating system of scientific integrity. Our exploration will be grounded in authoritative literature, providing you with a trustworthy and comprehensive resource for your research and development endeavors.
Part 1: Foundational Synthetic Strategies for the Benzothiazole Core
The construction of the benzothiazole scaffold is primarily achieved through the formation of the thiazole ring onto a pre-existing benzene derivative, typically starting from a 2-aminothiophenol precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the benzothiazole core.
Condensation of 2-Aminothiophenols with Electrophilic Partners: The Workhorse of Benzothiazole Synthesis
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of electrophilic reagents, such as aldehydes, carboxylic acids, and their derivatives.[4] This approach is favored for its operational simplicity and the wide availability of starting materials.
Mechanism of Condensation with Aldehydes:
The reaction between 2-aminothiophenol and an aldehyde proceeds through a cyclization-oxidation sequence. The initial step involves the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Caption: General mechanism for the synthesis of 2-substituted benzothiazoles via condensation of 2-aminothiophenol with an aldehyde.
The choice of oxidizing agent can vary, with options ranging from air and dimethyl sulfoxide (DMSO) to more specific reagents like potassium persulfate (K₂S₂O₈).[4][5] The reaction conditions, such as solvent and temperature, can be tailored to optimize the yield and purity of the desired product.
Metal-Catalyzed Intramolecular Cyclization: Modern and Efficient Routes
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles, offering high efficiency and broad substrate scope. These methods often involve the intramolecular cyclization of appropriately substituted precursors.
A notable example is the Ruthenium(III)-catalyzed oxidative coupling of N-arylthioureas. This one-pot process provides direct access to 2-aminobenzothiazoles with high yields.[6][7] The reaction is believed to proceed through a metal-mediated C-H activation and C-S bond formation.
Caption: Simplified workflow for the Ru(III)-catalyzed synthesis of 2-aminobenzothiazoles.
Palladium and nickel catalysts have also been successfully employed in similar intramolecular cyclizations, providing alternative and often more cost-effective routes to 2-aminobenzothiazole derivatives.[6]
Part 2: Structure-Activity Relationship (SAR) Insights for Drug Design
A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of novel benzothiazole derivatives with enhanced therapeutic efficacy. The substituents at various positions of the benzothiazole ring play a crucial role in modulating the biological activity.
SAR of Benzothiazole Derivatives as Anticancer Agents
The anticancer activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole core and the 2-position substituent.
| Position of Substitution | Nature of Substituent | Impact on Anticancer Activity | Reference |
| 2-position | Aryl groups (e.g., phenyl, substituted phenyl) | Often enhances activity. Electron-withdrawing groups on the aryl ring can increase potency. | [8] |
| Heterocyclic rings (e.g., pyrazole, pyrimidine) | Introduction of additional heterocyclic moieties can significantly enhance antitumor activity. | [8] | |
| Benzamide moieties | Can lead to potent antiproliferative activity against a range of cancer cell lines. | [8] | |
| 6-position | Electron-donating groups (e.g., -OCH₃, -CH₃) | Generally associated with increased potency. | [1] |
| Halogens (e.g., -F, -Cl) | Can modulate lipophilicity and cell permeability, often leading to improved activity. | [1] |
SAR of Benzothiazole Derivatives as Antibacterial Agents
The antibacterial profile of benzothiazole derivatives can be fine-tuned by strategic placement of various functional groups.
| Position of Substitution | Nature of Substituent | Impact on Antibacterial Activity | Reference |
| 2-position | Schiff bases (imines) | Often exhibit significant antibacterial activity, with potency influenced by the substituent on the imine nitrogen. | [9] |
| Thiazolidin-4-one moieties | Introduction of this heterocyclic ring can lead to potent activity against both Gram-positive and Gram-negative bacteria. | [9] | |
| 5-position | Chloro group | The presence of a chloro group at this position has been shown to increase antibacterial activity. | [9] |
| General | Electron-withdrawing groups | Generally, the presence of electron-withdrawing groups on the benzothiazole ring or its substituents enhances antibacterial potency. | [10] |
Part 3: Detailed Experimental Protocols
The following protocols are provided as a practical guide for the synthesis of key benzothiazole derivatives. These have been adapted from reliable literature sources and are intended to be a starting point for laboratory experimentation.
Protocol 1: Synthesis of 2-Alkylbenzothiazoles via Condensation and Oxidation
This two-step procedure provides a simple and efficient route to 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes.[11]
Step 1: Preparation of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Step 2: Oxidation to 2-Alkylbenzothiazoles
-
Prepare silica gel-supported pyridinium chlorochromate (PCC) by dissolving PCC (1.5 g) in acetone (20 mL) and adding silica gel (3.0 g). Stir the mixture for 30 minutes and then remove the solvent under reduced pressure.
-
To a solution of the 2-alkyl-2,3-dihydrobenzo[d]thiazole (1.0 mmol) in dichloromethane (5.0 mL), add the silica gel-supported PCC (1.5 g).
-
Stir the mixture at room temperature for 20 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a short pad of silica gel and wash with dichloromethane.
-
Evaporate the solvent from the filtrate to yield the 2-alkylbenzothiazole.
Protocol 2: Ru(III)-Catalyzed Synthesis of 2-Aminobenzothiazoles from N-Arylthioureas
This protocol describes a one-pot synthesis of 2-aminobenzothiazoles using a ruthenium catalyst.[6][7]
Materials:
-
Substituted N-arylthiourea
-
Ruthenium(III) chloride (RuCl₃)
-
Solvent (e.g., methanol, ethanol)
-
Oxidant (e.g., air, oxygen)
Procedure:
-
In a round-bottom flask, dissolve the N-arylthiourea (1.0 mmol) in the chosen solvent (e.g., 10 mL of methanol).
-
Add a catalytic amount of RuCl₃ (typically 1-5 mol%).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an atmosphere of air or oxygen.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminobenzothiazole.
Conclusion: Future Directions in Benzothiazole Synthesis and Drug Development
The field of benzothiazole synthesis is continuously evolving, with a strong emphasis on the development of more efficient, sustainable, and atom-economical methodologies. The integration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will undoubtedly shape the future of this area.[12]
For drug development professionals, the benzothiazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The wealth of SAR data, coupled with advanced computational modeling techniques, will enable the more targeted design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of new synthetic routes will provide access to a wider diversity of benzothiazole analogues, further expanding the potential of this remarkable heterocyclic system in the quest for new medicines.
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An In-Depth Technical Guide to the Biological Activity of Brominated Benzothiazole Compounds
Introduction
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The introduction of halogen atoms, particularly bromine, onto the benzothiazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications often lead to enhanced biological activity, making brominated benzothiazoles a subject of intense research in the quest for novel therapeutic agents.[2][4] This guide provides a comprehensive technical overview of the diverse biological activities of brominated benzothiazole compounds, with a focus on their anticancer and antimicrobial properties, for researchers, scientists, and drug development professionals.
Section 1: Anticancer Activity of Brominated Benzothiazoles
The cytotoxic potential of brominated benzothiazole derivatives against various cancer cell lines is well-documented, with research highlighting their ability to induce cell death through multiple mechanisms.[1][5][6]
Mechanisms of Action
The anticancer effects of brominated benzothiazoles are not attributed to a single mode of action but rather a spectrum of molecular interactions that disrupt cancer cell proliferation and survival.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Some brominated derivatives have been shown to trigger the mitochondrial apoptotic pathway.[5][7] This is often accompanied by an increase in the levels of key executioner proteins like caspase-3, which orchestrates the dismantling of the cell.[5][7]
-
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes that are crucial for cancer cell growth. For instance, they have been investigated as inhibitors of carbonic anhydrases, which are involved in regulating pH in tumor microenvironments.[5][6][7]
-
Signaling Pathway Disruption: Brominated benzothiazoles can interfere with critical signaling pathways that govern cell growth, proliferation, and survival. Notably, some derivatives have been found to inhibit the AKT and ERK signaling pathways, which are often hyperactivated in cancer.[8][9]
Caption: Inhibition of AKT and ERK pathways by brominated benzothiazoles.
Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the benzothiazole ring are critical for anticancer potency.
-
Bromine Substitution: The presence of a bromine atom, often at the C6 position of the benzothiazole ring, has been associated with enhanced cytotoxic activity.[10]
-
Substituents at C2: The group attached to the second carbon of the thiazole ring plays a significant role. For instance, 2-(4-aminophenyl)benzothiazoles with bromo-substituents on the phenyl ring have shown potent activity.[11]
-
Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups, such as fluorine, in addition to bromine, can further increase cytotoxicity against specific cancer cell lines.[1]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected brominated benzothiazole compounds against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | PC-3 (Prostate) | 0.6 | [1] |
| THP-1 (Leukemia) | 3 | [1] | ||
| Caco-2 (Colorectal) | 9.9 | [1] | ||
| Compound 2 | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [5][7] |
| SW620 (Colorectal) | 0.0043 | [5][7] | ||
| A549 (Lung) | 0.044 | [5][7] | ||
| HepG2 (Liver) | 0.048 | [5][7] | ||
| Compound 3 | N-[2-Bromo-5-(trifluoromethyl)phenyl]-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide | Paraganglioma Cells | Varies | [12] |
| Compound 4 | 6-bromo-1,3-benzothiazole derivative | MDA-MB-231 (Breast) | 16.5 | [13] |
Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[14][15]
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]
-
Compound Treatment: Prepare serial dilutions of the brominated benzothiazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the study, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[16] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[16]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells.[14] Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Section 2: Antimicrobial Activity of Brominated Benzothiazoles
Brominated benzothiazoles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[17][18]
Spectrum of Activity
These compounds have shown broad-spectrum activity, inhibiting the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger and Candida albicans.[17][18]
Mechanisms of Action
The precise antimicrobial mechanisms are still under investigation, but it is hypothesized that they may involve:
-
Enzyme Inhibition: Inhibition of essential microbial enzymes such as DNA gyrase or dihydropteroate synthase.[10][19]
-
Cell Membrane Disruption: Alteration of the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Quantitative Data Summary: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]
| Compound Type | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Derivative | 7-bromo | S. aureus | 21-27 (Zone of Inhibition in mm) | [10] |
| E. coli | 21-27 (Zone of Inhibition in mm) | [10] | ||
| Sulfonamide Analogue | Bromo-substituted | P. aeruginosa | 3.1-6.2 | [10] |
| S. aureus | 3.1-6.2 | [10] | ||
| E. coli | 3.1-6.2 | [10] | ||
| Benzothiazole-Thiazole Hybrid | Bromo-substituted | Various Strains | 3.90–15.63 | [21] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[22][23][24]
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the brominated benzothiazole compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final testing concentration.[20]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.[20] Include a positive control (broth and inoculum, no drug) and a negative control (broth only).[20]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[23]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]
Section 3: Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, brominated benzothiazoles have been explored for other therapeutic applications:
-
Anthelmintic Activity: Certain derivatives have shown efficacy against parasitic worms.[2]
-
Anti-inflammatory Activity: Some compounds exhibit anti-inflammatory properties, potentially by reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α.[9][25]
-
Neuroprotective Effects: The benzothiazole scaffold is present in drugs like Riluzole, used to treat amyotrophic lateral sclerosis (ALS), suggesting a potential for brominated derivatives in neurodegenerative diseases.[1]
Conclusion
Brominated benzothiazole compounds represent a versatile and promising class of molecules in drug discovery. Their significant anticancer and antimicrobial activities, coupled with a diverse range of other biological effects, underscore their therapeutic potential. The structure-activity relationship studies consistently highlight the importance of the bromine substituent in enhancing biological efficacy. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds to improve their potency and selectivity, and conducting in vivo studies to validate their therapeutic utility. The continued exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.
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Reactivity of the bromine atom in 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Within this class, this compound emerges as a highly versatile and valuable building block. Its unique structure combines the reactive potential of a halogenated heterocycle with a functionalized cyclohexanone moiety, offering multiple avenues for synthetic diversification.
This guide provides an in-depth exploration of the chemical reactivity centered on the bromine atom at the C2 position. As Senior Application Scientists, our goal is not merely to present protocols, but to illuminate the underlying chemical principles that govern these transformations. Understanding the causality behind experimental choices is paramount for troubleshooting, optimization, and the rational design of novel molecular entities. We will dissect three pivotal, industrially relevant transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination, providing both mechanistic insights and field-proven experimental designs.
Molecular Structure and Electronic Landscape
The reactivity of the C2-bromine atom is fundamentally dictated by the electronic architecture of the benzothiazole ring.
The key feature is the electron-withdrawing nature of the thiazole heterocycle. The electronegative nitrogen atom, positioned adjacent to the bromine-bearing carbon, exerts a powerful inductive and resonance effect. This significantly polarizes the C2-Br bond, rendering the C2 carbon highly electrophilic and susceptible to attack.[4] This inherent electronic deficiency is the primary driver for the facile displacement of the bromide leaving group, making it an ideal substrate for a range of substitution and cross-coupling reactions.
Caption: Molecular structure of the title compound.
Synthesis of the Core Scaffold
A reliable supply of the starting material is crucial. A common and efficient route to this compound involves a Sandmeyer-type reaction from its 2-amino precursor. This transformation is a staple in heterocyclic chemistry for the conversion of amino groups to halides.
Caption: Representative synthesis of the title compound.
Experimental Protocol: Synthesis via Diazotization-Bromination
This protocol is based on established methodologies for the conversion of 2-aminobenzothiazoles.
-
Reaction Setup: To a stirred solution of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq) in acetonitrile, add copper(II) bromide (1.2 eq).
-
Diazotization: Cool the mixture to 0 °C. Add tert-butyl nitrite (1.5 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.
Pivotal Transformations of the C2-Bromine Atom
The activated C2-Br bond is a versatile synthetic handle. We will now detail the three most impactful reaction classes for its functionalization.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr reaction is a two-step addition-elimination process.[5] The high electrophilicity of the C2 carbon allows for the attack of a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the nitrogen atom of the thiazole ring, which can delocalize the negative charge.[4] Subsequent expulsion of the bromide ion restores aromaticity and yields the substituted product. This pathway is highly efficient for introducing N-, O-, and S-based nucleophiles.
Caption: General mechanism for SNAr reaction.
Experimental Protocol: General SNAr with an Amine Nucleophile
-
Reaction Setup: In a sealed vial, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction: Seal the vial and heat the mixture to 80-120 °C. The causality here is that elevated temperatures are required to overcome the activation energy for the initial nucleophilic attack. Monitor the reaction by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water to precipitate the product or prepare for extraction.
-
Purification: Collect the solid by filtration or extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified via column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The Suzuki-Miyaura reaction is a pillar of modern C-C bond formation, prized for its functional group tolerance and reliability.[6][7] The reaction proceeds via a palladium-catalyzed cycle. The cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. Following this, transmetalation occurs where an organic group from a boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6] This reaction is exceptionally powerful for synthesizing 2-aryl or 2-vinyl benzothiazole derivatives, which are prevalent in materials science and medicinal chemistry.[8][9][10]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reagent Preparation: In a reaction vessel, degas a mixture of this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). The choice of base is critical; it activates the boronic acid for transmetalation.[7]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq). Degassing the solution with argon or nitrogen is a self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 2-arylbenzothiazole derivative.
Buchwald-Hartwig Amination
Mechanistic Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[11][12] The catalytic cycle is analogous to the Suzuki coupling but focuses on C-N bond formation.[13][14] It starts with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[13][15] The choice of phosphine ligand is critical to the success of this reaction, as it modulates the stability and reactivity of the palladium intermediates, preventing side reactions and promoting the final reductive elimination. This reaction provides direct access to 2-aminobenzothiazole derivatives, a class of compounds with significant therapeutic potential.[1][16][17]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, inert atmosphere glovebox or Schlenk line, charge a reaction vessel with the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4), 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous aprotic solvent such as toluene or dioxane. The use of an inert atmosphere is a critical self-validating control to protect the electron-rich and oxygen-sensitive catalyst components.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and dilute with an organic solvent.
-
Purification: Filter the mixture through a pad of celite to remove palladium residues. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry, concentrate, and purify the crude product by column chromatography.
Comparative Summary of Key Transformations
| Reaction Type | Bond Formed | Key Reagents | Typical Conditions | Potential Products & Applications |
| Nucleophilic Aromatic Substitution (SNAr) | C-N, C-O, C-S | Amine, Alkoxide, or Thiol Nucleophile; Base (e.g., K2CO3, DIPEA) | 80-120 °C in polar aprotic solvent (DMF, DMSO) | 2-Amino, 2-alkoxy, 2-thioalkyl derivatives for diverse functionalization. |
| Suzuki-Miyaura Cross-Coupling | C-C | Boronic Acid/Ester; Pd Catalyst (e.g., Pd(PPh3)4); Base (e.g., K2CO3) | 80-100 °C in Dioxane/Water or Toluene | 2-Aryl or 2-vinyl derivatives; key for biaryl synthesis in drug discovery.[8][9] |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine; Pd Precatalyst & Phosphine Ligand; Strong Base (e.g., NaOtBu) | 80-110 °C in Toluene or Dioxane (anhydrous) | 2-Amino derivatives; direct route to scaffolds with high biological relevance.[1][2][17] |
Conclusion
The bromine atom at the C2 position of this compound is not merely a substituent but a versatile gateway for molecular elaboration. Its reactivity is governed by the powerful electron-withdrawing effect of the adjacent thiazole ring, priming it for a host of high-yield, reliable, and scalable chemical transformations. Through Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination, researchers can readily access a diverse chemical space of 2-substituted benzothiazoles.[1][8][16][18][19] A thorough understanding of the mechanisms and experimental nuances detailed in this guide empowers drug development professionals to leverage this key intermediate for the efficient and rational synthesis of next-generation therapeutics.
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- 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
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Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
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The Buchwald-Hartwig Amination Reaction . YouTube. Available at: [Link]
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The Versatility of the Benzothiazole Scaffold: A Technical Guide to its Therapeutic Applications
Introduction: The Benzothiazole Core - A Privileged Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3][4][5][6] Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets and eliciting a broad spectrum of pharmacological responses.[4][7][8][9] The versatility of the benzothiazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[10] This technical guide provides an in-depth exploration of the therapeutic potential of functionalized benzothiazoles, with a focus on their applications in oncology, infectious diseases, neurodegenerative disorders, and diagnostic imaging. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide exemplary experimental protocols for the synthesis and evaluation of these promising compounds.
I. Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[9][11][12][13] These compounds have been shown to interfere with key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction.[9]
Mechanism of Action in Oncology
The anticancer activity of benzothiazoles is often attributed to their ability to inhibit crucial enzymes and proteins implicated in cancer cell proliferation and survival.[9] One of the well-studied mechanisms is the inhibition of tyrosine kinases , which are key components of signaling pathways that regulate cell growth and differentiation.[14] For instance, certain benzothiazole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are overexpressed in many types of cancer.[8][14]
Another important target is tubulin , the protein subunit of microtubules. By disrupting microtubule dynamics, benzothiazole-based compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[9] Furthermore, some derivatives have been found to act as topoisomerase inhibitors , interfering with DNA replication and repair in cancer cells.[14] The ability of the benzothiazole scaffold to intercalate with DNA has also been reported as a potential anticancer mechanism.[9]
Below is a diagram illustrating a simplified signaling pathway targeted by functionalized benzothiazoles in cancer cells.
Caption: Simplified signaling pathway targeted by benzothiazoles in cancer.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1][5] Key SAR observations include:
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of substituted phenyl groups, particularly those with electron-withdrawing or donating groups, can significantly influence anticancer activity.[5] For example, 2-phenylbenzothiazoles have been identified as highly potent cytotoxic compounds.[15]
-
Substitution at the 6-position: Modifications at the 6-position have also been shown to be critical for activity. The presence of electron-donating groups like methoxy (-OCH3) or hydroxyl (-OH) at this position can enhance the anticancer effects.[5][8]
-
Fused ring systems: The development of fused heterocyclic systems containing the benzothiazole moiety has led to the discovery of novel compounds with enhanced antiproliferative activity.[1]
Quantitative Data on Anticancer Benzothiazoles
The following table summarizes the in vitro cytotoxic activity of selected functionalized benzothiazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 29 | Substituted bromopyridine acetamide at 2-position | SKRB-3 (Breast) | 0.0012 | [11] |
| SW620 (Colon) | 0.0043 | [11] | ||
| A549 (Lung) | 0.044 | [11] | ||
| HepG2 (Liver) | 0.048 | [11] | ||
| Derivative 41 | Substituted methoxybenzamide at 2-position | Various | 1.1 - 8.8 | [11] |
| Derivative 42 | Substituted chloromethylbenzamide at 2-position | Various | 1.1 - 8.8 | [11] |
| Compound 4d | 5-chlorobenzothiazole with 4-(4-methylpiperidin-1-yl)phenyl | C6 (Glioma) | Not specified, but higher than cisplatin | [14] |
II. Antimicrobial Applications: Combating Infectious Diseases
The benzothiazole scaffold is a versatile platform for the development of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[1][2][7][10] The rise of antibiotic resistance necessitates the exploration of new chemical entities, and benzothiazoles have shown considerable promise in this area.
Mechanism of Action in Microbiology
Functionalized benzothiazoles exert their antimicrobial effects through various mechanisms, including:
-
Enzyme Inhibition: A key target for many antimicrobial benzothiazoles is DNA gyrase , an essential enzyme in bacteria responsible for DNA replication and repair.[16] By inhibiting this enzyme, these compounds can effectively halt bacterial growth.
-
Cell Wall Synthesis Inhibition: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Disruption of Cell Membranes: The lipophilic nature of some benzothiazoles allows them to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Fungal Ergosterol Synthesis: In fungi, benzothiazoles can inhibit enzymes involved in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to fungal cell death. For example, some derivatives target cytochrome P450 14α-demethylase .[16]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzothiazoles is significantly influenced by their substitution patterns:
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro and halogens, has been shown to enhance antimicrobial activity.[16]
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the benzothiazole scaffold with other known antimicrobial pharmacophores, such as thiazoles, has led to compounds with broad-spectrum activity.[16]
-
Coordination with Metals: The coordination of benzothiazole ligands with metal ions, such as copper(II), can result in complexes with enhanced antibacterial and antifungal properties compared to the free ligand.[17]
Quantitative Data on Antimicrobial Benzothiazoles
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compounds 3 & 4 | Staphylococcus aureus | 25 - 200 | |
| Bacillus subtilis | 25 - 200 | ||
| Escherichia coli | 25 - 200 | ||
| Candida albicans | Moderate activity | ||
| Aspergillus niger | Moderate activity | ||
| Compound 16c | Staphylococcus aureus | 0.025 mM | [18] |
| Benzothiazole-thiazole hybrids (4b, 4c, 4d, 4f) | Various bacterial and fungal strains | 3.90 - 15.63 | [16] |
III. Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases
The benzothiazole scaffold has emerged as a promising framework for the development of neuroprotective agents for the treatment of debilitating neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[8][19][20] The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands (MTDLs), and benzothiazoles have demonstrated the ability to modulate several key pathological pathways.[19]
Mechanism of Action in Neuroprotection
The neuroprotective effects of benzothiazole derivatives are attributed to their ability to:
-
Inhibit Amyloid-β (Aβ) Aggregation: In Alzheimer's disease, the aggregation of Aβ peptides into senile plaques is a key pathological hallmark. Certain benzothiazole derivatives have been shown to bind to Aβ aggregates and inhibit their formation.[21]
-
Inhibit Tau Protein Aggregation: The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles (NFTs) is another characteristic feature of AD. Benzothiazole-based compounds are being developed as potential inhibitors of tau aggregation.[22][23]
-
Modulate Neurotransmitter Systems: Some benzothiazoles can interact with neurotransmitter systems that are dysregulated in neurodegenerative diseases. For example, Riluzole, an approved drug for ALS, is a benzothiazole derivative that modulates glutamate neurotransmission.[4][8]
-
Inhibit Monoamine Oxidase B (MAO-B): Increased MAO-B activity has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of this enzyme can have neuroprotective effects.[19]
-
Antioxidant Activity: Oxidative stress is a common feature of neurodegenerative disorders. The antioxidant properties of some benzothiazoles can help to protect neurons from oxidative damage.[24]
Structure-Activity Relationship (SAR) Insights
The development of benzothiazole-based neuroprotective agents has been guided by SAR studies:
-
Lipophilicity: The ability of a compound to cross the blood-brain barrier is crucial for its efficacy in the central nervous system. The lipophilicity of benzothiazole derivatives can be modulated by appropriate substitutions to enhance brain uptake.[25]
-
Electron-donating groups: In the context of amyloid imaging agents, dibenzothiazole derivatives bearing electron-donating groups have shown higher binding affinities for Aβ aggregates.[25]
-
Hybridization Strategy: The rational design of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores has led to the development of MTDLs with enhanced therapeutic potential.[23]
IV. Applications in Diagnostic Imaging
Beyond their therapeutic applications, functionalized benzothiazoles have proven to be valuable tools in diagnostic imaging, particularly for the visualization of pathological hallmarks of neurodegenerative diseases.[22][25][26][27][28][29]
Benzothiazoles as Imaging Agents
Radiolabeled benzothiazole derivatives have been developed as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging agents for the in vivo detection of Aβ plaques in the brains of patients with Alzheimer's disease.[26][27][29] These compounds exhibit high binding affinity for Aβ aggregates and can effectively cross the blood-brain barrier.[25][29]
For example, [¹¹C]PIB (Pittsburgh Compound B), a derivative of thioflavin T which contains a benzothiazole moiety, was one of the first successful PET tracers for imaging Aβ plaques.[8] Subsequently, a number of ⁹⁹mTc-labeled benzothiazole derivatives have been developed as potential SPECT imaging probes for cerebrovascular Aβ deposition.[26][27]
The development of fluorescent benzothiazole cyanine dyes has also opened up new avenues for near-infrared (NIR) fluorescence imaging, which offers advantages such as reduced background autofluorescence and increased tissue penetration.[28]
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of functionalized benzothiazoles.
Protocol 1: General Synthesis of 2-Aminobenzothiazole Derivatives
This protocol describes a common method for the synthesis of 2-aminobenzothiazoles via the reaction of an aniline with ammonium thiocyanate in the presence of bromine.
Materials:
-
Substituted aniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1 equivalent) in glacial acetic acid.
-
Add ammonium thiocyanate (2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
The solid product that precipitates out is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Causality: The reaction proceeds through the formation of a phenylthiourea intermediate, which then undergoes oxidative cyclization mediated by bromine to form the 2-aminobenzothiazole ring.[30][31]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Benzothiazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzothiazole test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol 3: Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Benzothiazole test compounds dissolved in a suitable solvent
-
Standard antibiotic or antifungal drug (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth medium.
-
Prepare serial twofold dilutions of the benzothiazole test compounds in the broth medium in the wells of a 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done by visual inspection or by measuring the optical density at 600 nm.
Causality: The MIC value provides a quantitative measure of the potency of an antimicrobial agent against a specific microorganism.[16][18]
VI. Workflow for Benzothiazole Drug Discovery
The following diagram illustrates a typical workflow for the discovery and development of new therapeutic agents based on the benzothiazole scaffold.
Caption: A typical workflow for benzothiazole-based drug discovery.
Conclusion
Functionalized benzothiazoles represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their privileged scaffold allows for extensive chemical modification, enabling the development of potent and selective agents for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Furthermore, their utility as diagnostic imaging agents underscores their importance in modern medicine. The continued exploration of the benzothiazole chemical space, guided by rational drug design and a deeper understanding of their mechanisms of action, is expected to yield novel and effective therapeutic agents in the years to come.
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Authored by: [Senior Application Scientist]
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology
The benzothiazole ring system, a bicyclic heterocycle containing fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2][3][4][5] The structural rigidity and lipophilic nature of the benzothiazole core allow for effective interaction with a variety of biological targets.[3] Modifications at specific positions of the benzothiazole scaffold have been shown to significantly modulate its antitumor potency, making it a highly attractive framework for the design of novel therapeutic agents.[6][7]
This guide focuses on a promising, yet underexplored, starting material: 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No: 10513-26-5).[8] This molecule offers two key strategic points for chemical modification: the reactive 2-bromo position and the versatile ketone at the 7-position. By leveraging modern synthetic methodologies, this starting material can be elaborated into diverse libraries of compounds with high potential for anticancer activity. These application notes will provide detailed protocols for the synthesis of novel benzothiazole derivatives, grounded in established chemical principles and inspired by structure-activity relationship (SAR) studies of known anticancer agents.[9]
Strategic Overview of Synthetic Pathways
The synthetic strategy hinges on the sequential or parallel modification of the two primary reactive sites of the starting material. The 2-bromo group is an excellent handle for introducing a wide array of substituents via cross-coupling reactions. The ketone at the 7-position can be readily converted into various functional groups, such as hydrazones and Schiff bases, which are known to be present in many biologically active molecules.
Figure 1: Proposed synthetic workflows from the starting material.
Part 1: Modification at the 2-Bromo Position via Cross-Coupling Reactions
The bromine atom at the C2 position of the benzothiazole ring is well-suited for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, amino, and alkynyl moieties, which have been shown to be crucial for the anticancer activity of many benzothiazole derivatives.[2]
Protocol 1.1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl/Heteroaryl Derivatives
Rationale: The introduction of a phenyl or substituted phenyl group at the C2 position is a common feature in many potent benzothiazole-based anticancer agents.[10] This protocol outlines a general procedure for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-aryl derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives
Rationale: The 2-amino benzothiazole scaffold is a key pharmacophore in a number of biologically active compounds.[6][11] This protocol provides a method for the synthesis of N-substituted 2-aminobenzothiazole derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol) with a suitable ligand like Xantphos (0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the desired 2-amino derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Modification at the 7-Keto Position
The ketone at the C7 position provides a reactive handle for condensation reactions, leading to the formation of imine and hydrazone linkages. These functional groups can enhance the biological activity of the parent molecule.
Protocol 2.1: Synthesis of 7-(Hydrazono) Derivatives
Rationale: Hydrazone moieties are present in numerous compounds with established anticancer properties.[7] This protocol details the synthesis of hydrazone derivatives from the starting ketone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (or its C2-substituted derivatives from Part 1) (1.0 mmol) in ethanol (15 mL).
-
Reagent Addition: Add the appropriate hydrazine or hydrazide (e.g., hydrazine hydrate, phenylhydrazine, isonicotinohydrazide) (1.1 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure using IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, and mass spectrometry.
Data Summary and Target Structures
The following table outlines a selection of proposed target structures based on the protocols described above, along with the rationale for their design.
| Target Compound ID | Synthetic Protocol | Rationale for Synthesis |
| BZ-SUZ-01 | 1.1 (with 4-methoxyphenylboronic acid) | The 4-methoxyphenyl group is a common substituent in anticancer compounds, potentially enhancing activity.[2] |
| BZ-BHA-01 | 1.2 (with aniline) | Introduction of a simple phenylamino group at C2 to probe basic SAR. |
| BZ-HYD-01 | 2.1 (with isonicotinohydrazide) | Isonicotinohydrazide derivatives have shown promise as antitubercular and anticancer agents. |
| BZ-COMBO-01 | 1.1 then 2.1 | A dual-modified compound combining features of BZ-SUZ-01 and BZ-HYD-01 to explore synergistic effects. |
Visualization of a Combined Synthetic Pathway
Figure 2: A representative two-step synthesis to generate a dual-modified target compound.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the synthesis of novel anticancer agents derived from this compound. The strategic combination of cross-coupling reactions at the C2 position and condensation reactions at the C7 ketone allows for the creation of a diverse chemical library. Subsequent biological evaluation of these synthesized compounds against various cancer cell lines will be crucial to identify lead candidates for further development.[6][12] The exploration of other synthetic transformations, such as reactions at the α-position to the ketone, could further expand the chemical space and potentially lead to the discovery of even more potent anticancer agents.
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Taylor & Francis Online. Full article: Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. [Link]
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Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]
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Preprints.org. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. [Link]
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ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. [Link]
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NIH. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]
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OUCI. Benzothiazole derivatives as anticancer agents. [Link]
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Chembase.cn. CAS: 10513-26-5 Name: this compound. [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Compounds Using 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents. The chemical scaffold of benzothiazole has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, promising starting material: 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one .
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and innovate upon the provided protocols. We will delve into the synthesis of this key intermediate, strategies for its chemical modification to generate a library of diverse compounds, and detailed protocols for the in-vitro evaluation of their antimicrobial efficacy and preliminary safety profiles. Furthermore, we will explore methodologies to investigate the potential mechanisms of action of newly identified active compounds.
Section 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a critical first step. Based on available precursors and established chemical transformations, a two-step process is proposed, starting from the commercially available 2-amino derivative.
Rationale for the Synthetic Approach
The most direct route to introduce a bromine atom at the 2-position of a benzothiazole ring bearing an amino group is the Sandmeyer reaction.[3][4] This classic and reliable transformation involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[4]
Experimental Protocol: Sandmeyer Reaction
This protocol outlines the synthesis of this compound from its 2-amino precursor.
Materials:
-
2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq) in 48% hydrobromic acid (a sufficient volume to dissolve the starting material) at 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Note: The reaction conditions, particularly temperature and the rate of addition of sodium nitrite, are critical for a successful and safe reaction. Diazonium salts can be unstable and potentially explosive at elevated temperatures.
Caption: Synthetic workflow for the target compound.
Section 2: Generating a Focused Library of Antimicrobial Candidates
The bromine atom at the 2-position of the benzothiazole ring is an excellent handle for introducing chemical diversity through nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the thiazole ring activates the C2 position for attack by various nucleophiles.
Strategy for Derivatization
By reacting the 2-bromo scaffold with a variety of nucleophiles, a library of compounds with diverse physicochemical properties can be generated. This allows for the exploration of structure-activity relationships (SAR). Examples of suitable nucleophiles include:
-
Nitrogen nucleophiles: Primary and secondary amines, anilines, hydrazines, and azides.
-
Sulfur nucleophiles: Thiols and thiophenols.
-
Oxygen nucleophiles: Alcohols, phenols, and alkoxides.
General Protocol for Nucleophilic Aromatic Substitution
Materials:
-
This compound
-
Selected nucleophile (e.g., morpholine, thiophenol, sodium methoxide)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Caption: General derivatization strategy.
Section 3: In Vitro Antimicrobial Activity Assessment
Once a library of compounds has been synthesized, the next critical step is to evaluate their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[5]
Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37 °C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add 100 µL of MHB containing the highest concentration of the test compound (typically with a final DMSO concentration of ≤1%).
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. The last column will serve as a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (a known antibiotic) and a negative control (vehicle only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm using a plate reader.
-
Table 1: Example of MIC Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Lead Scaffold | >128 | >128 |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Section 4: Preliminary Cytotoxicity Assessment
It is crucial to assess the potential toxicity of the newly synthesized compounds to mammalian cells to ensure that their antimicrobial activity is not due to general cytotoxicity. The MTT and XTT assays are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability.[6][7][8]
Protocol: MTT/XTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
-
MTT/XTT Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Add 50 µL of the XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Table 2: Example of Cytotoxicity Data Presentation
| Compound | CC₅₀ on HEK293 cells (µM) | Selectivity Index (S. aureus) |
| Derivative 1 | >100 | >6.25 |
| Derivative 2 | 50 | 6.25 |
| Doxorubicin | 1.2 | N/A |
Selectivity Index (SI) = CC₅₀ / MIC
Section 5: Investigating the Mechanism of Action
Understanding how a novel antimicrobial compound works is crucial for its further development. Benzothiazole derivatives have been reported to act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydroorotase, and disruption of the bacterial cell membrane.[8][9]
Protocol: Bacterial Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the permeability of the bacterial outer membrane. NPN fluoresces weakly in an aqueous environment but becomes strongly fluorescent in the hydrophobic interior of the cell membrane.[10]
Materials:
-
Bacterial suspension (prepared as in the MIC assay)
-
HEPES buffer (5 mM, pH 7.2)
-
NPN solution (in acetone)
-
Fluorimeter or fluorescence plate reader
Procedure:
-
Wash and resuspend the mid-log phase bacteria in HEPES buffer.
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add the test compound at various concentrations (e.g., 1x and 2x MIC).
-
Immediately measure the fluorescence (excitation ~350 nm, emission ~420 nm) over time. An increase in fluorescence indicates increased membrane permeability.
Protocol: DNA Binding Assay (Gel-Shift Assay)
This assay can determine if a compound directly interacts with DNA.[11]
Materials:
-
Bacterial genomic DNA or a specific plasmid DNA
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Incubate a fixed amount of DNA with increasing concentrations of the test compound in a suitable buffer for 30 minutes at room temperature.
-
Load the samples onto an agarose gel.
-
Run the gel electrophoresis to separate the DNA.
-
Stain the gel with a DNA-binding dye and visualize it under UV light.
-
A shift in the migration of the DNA band in the presence of the compound suggests binding.
Enzyme Inhibition Assays
Based on literature precedents for benzothiazole antimicrobials, assays for specific enzyme targets can be performed.[7][9] These typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.
Potential Enzyme Targets for Benzothiazole Derivatives:
-
DNA Gyrase: Inhibition of this enzyme interferes with DNA replication. Assays often measure the supercoiling of relaxed plasmid DNA.
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis.
-
Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis.[12]
Caption: Workflow for mechanism of action studies.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the development of novel antimicrobial agents based on the this compound scaffold. By systematically synthesizing and evaluating a library of derivatives, researchers can identify lead compounds with potent and selective antimicrobial activity. Subsequent mechanism of action studies will be crucial in elucidating their therapeutic potential and guiding further optimization efforts in the fight against antimicrobial resistance.
References
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Retrieved from [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (2020, March 5). Retrieved from [Link]
-
Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1). Retrieved from [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Retrieved from [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020, April 29). Retrieved from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents "2279 - Semantic Scholar. (2022, November 17). Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29). Retrieved from [Link]
-
Synthesis and screening of small molecule libraries active in binding to DNA - PNAS. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed. Retrieved from [Link]
-
Sandmeyer reaction - Wikipedia. Retrieved from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one in Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold for Targeting DYRK Kinases
The benzothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its rigid, planar structure and ability to participate in key hydrogen bonding and hydrophobic interactions make it an ideal anchor for engaging the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.
This guide focuses on a specific and highly versatile building block: 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one . This molecule offers a unique combination of features for the synthesis of novel kinase inhibitors. The bromo-substituent at the 2-position serves as a versatile handle for introducing diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The partially saturated cyclohexenone ring, featuring a gem-dimethyl group at the 5-position, provides a three-dimensional structural element. This gem-dimethyl group can serve multiple roles, including locking in a specific conformation to enhance binding affinity and selectivity, as well as improving metabolic stability and other pharmacokinetic properties.[2]
Recent research has highlighted the potential of benzothiazole derivatives as potent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, particularly DYRK1A and DYRK1B.[1][3][4] These kinases are implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, certain cancers, and developmental disorders such as Down syndrome.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis and evaluation of DYRK1A/B inhibitors.
The DYRK1A/B Signaling Pathway: A Key Therapeutic Target
DYRK1A and DYRK1B are serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and survival.[4][5] Their aberrant activity can disrupt cellular homeostasis and contribute to disease progression. The diagram below illustrates a simplified overview of the signaling pathways involving DYRK1A/B and the points of intervention for inhibitors.
Figure 1: Simplified DYRK1A/B signaling pathway and the point of intervention.
Synthetic Protocols: Building a Kinase Inhibitor Library
The strategic placement of the bromine atom at the C2 position of the benzothiazole core allows for the facile introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Below are detailed protocols for two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the benzothiazole scaffold and a wide array of aryl and heteroaryl boronic acids or esters. This allows for the exploration of various substituents that can interact with different regions of the kinase ATP-binding pocket.
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
If using a solid palladium catalyst and ligand, add them to the flask at this stage.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C2 position.[6][7][8][9][10] This is particularly valuable for creating inhibitors that can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivative.
Data Presentation: Representative Inhibitory Activity
The following table presents representative inhibitory activity data for benzothiazole-based DYRK1A inhibitors, demonstrating the potential of this scaffold. While specific data for derivatives of this compound is not yet widely published, the presented data for structurally related compounds serves as a strong indicator of the achievable potency.
| Compound ID | Scaffold | R-Group at C2 | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | Reference |
| b5 | 6-hydroxybenzothiazol-2-yl urea | Phenylurea | 99 | 1500 | [1][3] |
| Y16-5 | Triazolothiadiazole | Substituted phenyl | 290 | Not Reported | [11] |
| INDY | Benzothiazole | Substituted thiazole | 240 | Not Reported | [12] |
Experimental Protocols: In Vitro Kinase Inhibition Assays
Once a library of potential inhibitors has been synthesized, it is crucial to evaluate their biological activity. The following protocols describe common in vitro assays for determining the inhibitory potency (IC₅₀) of compounds against DYRK1A.
Protocol 3: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]
Figure 3: Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitors in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO control.
-
Add 2 µL of recombinant DYRK1A enzyme in kinase reaction buffer.
-
Add 2 µL of a substrate/ATP mixture (final concentration of ATP should be at or near the Kₘ for DYRK1A).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for measuring kinase activity in a high-throughput format.[4]
Materials:
-
Recombinant human DYRK1A enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Kinase reaction buffer
-
Synthesized inhibitors in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the inhibitor dilution or DMSO control.
-
Add recombinant DYRK1A enzyme and the biotinylated substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a mixture of the Europium-labeled anti-phospho-substrate antibody and SA-APC.
-
Incubate the plate at room temperature to allow for the formation of the FRET complex.
-
Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).
-
Calculate the FRET ratio and determine the IC₅₀ values as described for the ADP-Glo™ assay.
Conclusion and Future Directions
This compound represents a highly promising and versatile starting material for the synthesis of novel kinase inhibitors, particularly targeting the DYRK family of kinases. The synthetic accessibility and the potential for diversification through established cross-coupling methodologies make this scaffold an attractive platform for medicinal chemistry campaigns. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of new therapeutic agents based on this privileged structural motif. Future work should focus on the synthesis of a focused library of derivatives to fully elucidate the structure-activity relationship, with a particular emphasis on understanding the role of the gem-dimethyl group and the cyclohexenone ring in modulating potency, selectivity, and pharmacokinetic properties.
References
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Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core. MedChemComm. Available at: [Link]
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What are DYRK1A inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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Recent research and development of DYRK1A inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core. PubMed. Available at: [Link]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]
-
Table 2 Kinase inhibition (IC 50 expressed in μM) - ResearchGate. Available at: [Link]
-
An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PMC. Available at: [Link]
-
Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core - MedChemComm (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Computer-aided discovery of triazolothiadiazoles as DYRK1A-targeted neuroprotective agents. PMC. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Schematic representation of the spectrum of action of a DYRK1A... - ResearchGate. Available at: [Link]
-
DYRK1A is a bimodal canonical Wnt signalling modulator in a human cell... - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. MDPI. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]
Sources
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeting Carbonic Anhydrase IX with 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Derivatives
Introduction: A Privileged Scaffold for a Critical Oncological Target
The benzothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3] A key mechanism underlying the anticancer effects of many benzothiazole derivatives is the targeted inhibition of specific enzymes crucial for tumor progression.[4]
Among these enzymatic targets, Carbonic Anhydrase IX (CA IX) has emerged as a high-priority target in oncology.[5] CA IX is a transmembrane, zinc-containing metalloenzyme that is highly overexpressed in a vast number of solid tumors and is largely absent in normal tissues.[6] Its expression is predominantly regulated by hypoxia (low oxygen), a hallmark of the tumor microenvironment, via the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[6]
CA IX plays a pivotal role in cancer cell survival and proliferation by maintaining intracellular pH (pHi).[6] Under hypoxic conditions, cancer cells shift to glycolytic metabolism, producing an excess of acidic byproducts. CA IX, located on the cell surface, efficiently catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This activity contributes to the acidification of the tumor microenvironment while preserving a neutral intracellular pH, a condition that is conducive to tumor growth, invasion, and metastasis.[5][6] Consequently, the inhibition of CA IX presents a compelling therapeutic strategy to disrupt pH balance, induce intracellular acidification, and thereby selectively trigger apoptosis in cancer cells.
This document provides detailed application notes and protocols for the characterization of novel 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives as potential inhibitors of human Carbonic Anhydrase IX (hCA IX). We will detail the biochemical and cell-based methodologies required to assess the potency, selectivity, and cellular efficacy of this promising class of compounds.
Mechanism of Action and Therapeutic Rationale
The primary mechanism of action for inhibitors targeting CA IX is the direct binding to the enzyme's active site, which houses a catalytic zinc ion (Zn²⁺). This binding event obstructs the enzyme's ability to hydrate CO₂, disrupting the delicate pH regulation that cancer cells rely on for survival in the acidic and hypoxic tumor microenvironment.[6][7] Benzothiazole-based inhibitors, particularly those incorporating sulfonamide moieties, have shown significant promise in targeting various CA isoforms, including the tumor-associated CA IX and CA XII.[4][8][9]
The rationale for targeting CA IX with the this compound scaffold is rooted in the established success of related heterocyclic compounds. The structural features of this core can be systematically modified to optimize binding affinity and selectivity for the unique topology of the CA IX active site over other, ubiquitously expressed CA isoforms (e.g., CA I and CA II), thereby minimizing off-target effects.
Figure 1: Mechanism of CA IX in the hypoxic tumor microenvironment and the therapeutic intervention point for benzothiazole inhibitors.
Part 1: Biochemical Inhibition Assay
Principle
This protocol describes a robust, high-throughput compatible spectrophotometric assay to determine the inhibitory potency (IC₅₀) of test compounds against purified human Carbonic Anhydrase IX. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner.[10]
Materials and Reagents
-
Enzyme: Recombinant human Carbonic Anhydrase IX (catalytic domain).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Positive Control: Acetazolamide (a known pan-CA inhibitor).
-
Test Compounds: this compound derivatives.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO (for dissolving compounds and substrate).
-
Apparatus: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.
Protocol: In Vitro CA IX Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.
-
Enzyme Stock Solution: Dissolve recombinant hCA IX in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution with cold Assay Buffer to the final desired concentration (e.g., 20 units/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock Solution: Prepare a 30 mM solution of p-NPA in DMSO. This should be prepared fresh.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds and Acetazolamide in 100% DMSO.
-
Compound Working Solutions: Perform serial dilutions of the stock solutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay well should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: It is crucial to include proper controls. All measurements should be performed in triplicate.
-
Blank Wells (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Working Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each compound dilution + 20 µL Enzyme Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL Enzyme Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer, DMSO/compound solutions, and Enzyme Working Solution to the respective wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a freshly prepared Substrate Working Solution (e.g., 3 mM p-NPA in Assay Buffer, diluted from the stock) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] x 100
-
Determine IC₅₀: Plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Figure 3: Workflow for the cell-based CA IX inhibition and viability assay.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound derivatives as potential inhibitors of Carbonic Anhydrase IX. Successful identification of potent and selective inhibitors in the biochemical assay, followed by confirmation of hypoxia-dependent growth inhibition in cell-based models, will validate this chemical scaffold as a promising starting point for the development of novel anticancer therapeutics.
Further investigations should include selectivity profiling against a broader panel of CA isoforms, mechanism of action studies to confirm the mode of inhibition (e.g., competitive, non-competitive), and more advanced cellular assays to measure intracellular pH changes directly. Ultimately, promising lead compounds should be advanced into in vivo studies using tumor xenograft models to evaluate their therapeutic efficacy and pharmacokinetic properties.
References
-
Küçükbay, F. Z., Buğday, N., Küçükbay, H., Tanc, M., & Supuran, C. T. (2015). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 150-155. ([Link])
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. ([Link])
-
Ghorbani, M., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1306-1311. ([Link])
-
Küçükbay, H., et al. (2019). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 343-349. ([Link])
-
Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-13. ([Link])
-
Di Cesare Mannelli, L., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 978-986. ([Link])
-
Gieling, R. G., et al. (2017). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6297-6304. ([Link])
-
Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(10), e0205441. ([Link])
-
El-Sayed, M. A. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4587-4597. ([Link])
-
Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(10), 3220. ([Link])
-
Koyuncu, I., et al. (2022). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 27(19), 6294. ([Link])
-
Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. ([Link])
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- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Antimicrobial Screening of Novel Benzothiazole-Thiazole Hybrids
Introduction: Addressing the Challenge of Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) presents a formidable global health challenge, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogenic microorganisms.[1] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[2][3] In this context, hybrid molecules, which integrate two or more pharmacologically active scaffolds into a single entity, have emerged as a promising strategy.[4] This approach can lead to compounds with enhanced biological activity, improved target selectivity, and the potential to act on multiple cellular pathways, thereby mitigating resistance development.[4]
Among the most compelling heterocyclic scaffolds in medicinal chemistry are benzothiazole and thiazole.[4] Derivatives of these moieties are known to exhibit a wide range of biological activities and are core components of numerous FDA-approved drugs.[1][4] Specifically, benzothiazole-containing compounds have demonstrated potent antimicrobial effects by inhibiting essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and others crucial for bacterial survival.[4][5][6] The strategic hybridization of benzothiazole and thiazole scaffolds offers a compelling avenue for the development of broad-spectrum antimicrobial agents.[4][7][8] Recent studies have shown that these hybrids can exhibit potent activity against Gram-positive, Gram-negative, and fungal pathogens.[4][7][8][9]
This application note provides a detailed, validated, and step-by-step protocol for the initial in vitro screening of novel benzothiazole-thiazole hybrids. It is designed for researchers, scientists, and drug development professionals, offering a robust framework grounded in the consensus guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13] The protocols herein describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are foundational metrics for evaluating the potential of a novel compound as a therapeutic agent.[10][14][15]
Principle of the Assays
The primary objective of this screening protocol is to quantify the antimicrobial activity of the synthesized benzothiazole-thiazole hybrids. This is achieved through a two-tiered approach:
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[10][11] This is typically determined using a broth microdilution method, where the test compound is serially diluted in a 96-well microtiter plate and then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually assessed for turbidity. The lowest concentration showing no growth is the MIC.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): While the MIC indicates growth inhibition (bacteriostatic or fungistatic activity), the MBC/MFC determines the concentration required to kill the microorganism. The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15][16][17] This is determined by subculturing the contents from the clear wells of the MIC assay onto an agar medium devoid of the test compound. After further incubation, colony counts are performed to assess viability.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity.[14][15]
Materials and Reagents
Equipment
-
Laminar Flow Hood (Class II)
-
Autoclave
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or Turbidimeter
-
Multichannel Pipettes (5-50 µL, 50-200 µL)
-
Single-channel Pipettes (various volumes)
-
Vortex Mixer
-
Microtiter Plate Reader (Optional, for quantitative analysis)
-
pH Meter
Consumables
-
Sterile 96-well, round-bottom microtiter plates[18]
-
Sterile pipette tips (aerosol-resistant)
-
Sterile test tubes (13x100 mm)
-
Sterile petri dishes (100x15 mm)
-
Sterile reagent reservoirs
-
Parafilm or plate sealers
Media and Reagents
-
Test Compounds: Novel benzothiazole-thiazole hybrids.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Bacterial Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[11][19]
-
Fungal Growth Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS. Potato Dextrose Agar (PDA) for culture maintenance.[20]
-
Saline Solution: Sterile 0.85% or 0.9% NaCl.
-
McFarland Turbidity Standards: 0.5 standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).[10]
-
Positive Control Antibiotics: Ciprofloxacin or Gentamicin for bacteria; Amphotericin B or Fluconazole for fungi.
-
Resazurin Sodium Salt (Optional): For colorimetric determination of cell viability.
Experimental Protocols
The entire workflow is designed to be conducted under aseptic conditions within a laminar flow hood to prevent contamination.
Workflow Overview
Caption: Experimental workflow for antimicrobial screening.
Preparation of Compound Stock Solutions
Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to ensure that the solvent (DMSO) concentration in the final assay wells is non-inhibitory to the microorganisms.
-
Accurately weigh the benzothiazole-thiazole hybrid compound.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare intermediate stock solutions if necessary. For instance, dilute the 10 mg/mL stock to 1280 µg/mL in the appropriate sterile broth (CAMHB or RPMI).[14] This serves as the starting concentration for serial dilutions.
-
Solvent Control: The final concentration of DMSO in the assay wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth. It is critical to run a solvent control (broth + inoculum + highest DMSO concentration used) to validate this.
Preparation of Standardized Microbial Inoculum
Causality: A standardized inoculum is the most critical variable for reproducibility. The CLSI-recommended 0.5 McFarland standard ensures a consistent starting density of microorganisms, allowing for comparable MIC values across experiments.[10][11]
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in a tube containing 3-5 mL of sterile saline.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or more saline. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (A625nm of 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Working Inoculum: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in the appropriate sterile broth to achieve the final target inoculum concentration in the wells. For bacteria, the final concentration should be ~5 x 10⁵ CFU/mL.[21] This is typically achieved by a 1:150 dilution of the standardized suspension, followed by a 1:2 dilution when added to the plate.[21] For fungi, refer to CLSI M38-A guidelines for appropriate dilutions.[20]
Broth Microdilution Assay for MIC Determination
Causality: The broth microdilution method is a standardized, high-throughput technique that allows for the efficient testing of multiple compounds against various microbes.[19][22] The two-fold serial dilution provides a clear concentration gradient to pinpoint the MIC.
-
Dispense 100 µL of sterile broth (CAMHB for bacteria, RPMI for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the test compound (e.g., 1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[18]
-
Continue this process sequentially from well 2 to well 10. After mixing in well 10, discard 100 µL.[14][18]
-
Wells in column 11 will serve as the growth control (inoculum + broth, no compound). Add 100 µL of broth to these wells.
-
Wells in column 12 will serve as the sterility control (broth only).
-
Inoculate wells 1 through 11 with 100 µL of the prepared working inoculum. This brings the total volume in each well to 200 µL and dilutes the compound concentrations by half, achieving the final desired test concentrations.
-
Cover the plate with a sterile lid or sealer and incubate.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth compared to the growth control.[10][21]
Determination of MBC/MFC
Causality: This step is essential to differentiate between microbistatic and microbicidal activity. By removing the selective pressure of the compound and providing a nutrient-rich solid medium, we can determine if the inhibited cells are still viable.[16]
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, plate a 10-100 µL aliquot from each clear well onto a sterile MHA or PDA plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL) at time zero.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours or until colonies are visible.
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ reduction) of the initial bacterial inoculum.[15][16][17]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table for easy comparison and analysis.
Table 1: Example Antimicrobial Activity Data for Benzothiazole-Thiazole Hybrids
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BTZ-THZ-01 | Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| BTZ-THZ-01 | Escherichia coli | ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| BTZ-THZ-01 | Candida albicans | ATCC 90028 | 16 | 32 | 2 | Fungicidal |
| Ciprofloxacin | S. aureus | ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Amphotericin B | C. albicans | ATCC 90028 | 1 | 2 | 2 | Fungicidal |
Note: Interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like CLSI or EUCAST, which are not available for novel compounds.[10] The MBC/MIC ratio provides an initial assessment of cidal vs. static activity.[14][15]
Confirmatory and Secondary Assays
Positive "hits" from the primary screen should be subjected to further investigation.
Time-Kill Kinetic Assays
This assay provides a dynamic picture of antimicrobial activity over time, confirming bactericidal or bacteriostatic effects more definitively than the endpoint MBC assay. It involves exposing a standardized inoculum to a fixed concentration of the compound (e.g., 2x, 4x, 8x MIC) and sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine viable cell counts.
Cytotoxicity Assays (e.g., MTT Assay)
A critical step in drug development is to assess the compound's toxicity to mammalian cells. A promising antimicrobial agent must be selective for microbial cells over host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[23][24] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[23][24] This helps determine the concentration at which the compound becomes toxic to human cell lines (e.g., HEK293, HepG2).
Caption: Principle of the MTT cytotoxicity assay.
References
-
Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. Available at: [Link]
-
Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: [Link]
-
Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. ResearchGate. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. Available at: [Link]
-
Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
-
Bhagwat, S. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Semantic Scholar. Available at: [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS. Available at: [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Naaz, F., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Available at: [Link]
-
Adrar, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Available at: [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Bhagwat, S. K., et al. (2025). Benzothiazole-thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Regnum Christi International Universities. Available at: [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Wikipedia. Available at: [Link]
-
Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. MIS. Available at: [Link]
-
Hussain, S., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Medicinal Chemistry. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Payne, D. J., et al. (2012). Screening Strategies to Identify New Antibiotics. Current Opinion in Microbiology. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST. Available at: [Link]
-
Brown, D. G. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. EUCAST. Available at: [Link]
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Gjorgjieva, M., et al. (2018). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems. CLSI. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]
-
Abd El-Baky, R. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
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Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. Available at: [Link]
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Application Notes & Protocols: Comprehensive Characterization of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methods required for the complete characterization of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a key heterocyclic intermediate in synthetic and medicinal chemistry. Ensuring the structural integrity and purity of such building blocks is paramount for the successful synthesis of downstream targets and the reliability of biological screening data. We present an integrated strategy employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification. Each section details the underlying scientific principles, provides step-by-step protocols, and explains the causality behind experimental choices to ensure robust and reproducible results.
Introduction and Strategic Overview
This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities.[1][2] The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling or nucleophilic substitution reactions. The purity and confirmed identity of this intermediate are therefore critical checkpoints in any synthetic campaign.
An erroneous structural assignment or the presence of uncharacterized impurities can compromise the yield of subsequent reactions and lead to misleading results in biological assays. This guide establishes a multi-technique, orthogonal approach to characterization. By combining chromatographic and spectroscopic methods, we create a self-validating system that provides unambiguous confirmation of both purity and identity.
Integrated Analytical Workflow
The characterization process follows a logical progression, starting with purity assessment and moving to definitive structural confirmation.
Caption: Integrated workflow for the complete characterization of the target compound.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is essential for method development, particularly for selecting appropriate solvents and analytical conditions.
| Property | Value | Source |
| CAS Number | 10513-26-5 | [3] |
| Molecular Formula | C₉H₁₀BrNOS | [3] |
| Molecular Weight | 288.15 g/mol | [4] |
| IUPAC Name | 2-bromo-5,5-dimethyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | [5] |
| SMILES | O=C1CC(C)(C)CC2=C1SC(Br)=N2 | [3] |
| Appearance | Expected to be an off-white to yellow solid | General knowledge |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like our target compound.[6] Its high resolving power allows for the separation of the main compound from closely related impurities, such as starting materials or by-products. The molecule's conjugated system contains a chromophore that absorbs UV light, making a UV detector an ideal choice for quantification.
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. If necessary, use a sonicator for 1-2 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions: The following method is a robust starting point, adaptable to most modern HPLC systems.[6][7]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 is a versatile, nonpolar stationary phase suitable for retaining moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that improves peak shape by protonating silanols and the analyte. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with good UV transparency and low viscosity. |
| Gradient | 50% to 95% B over 15 min | A gradient elution ensures that both polar and nonpolar impurities are eluted effectively. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and improves peak symmetry. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion and column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD allows for monitoring at multiple wavelengths to ensure no impurities are missed. |
| Wavelength | 254 nm and 280 nm | These wavelengths are commonly used for aromatic and heterocyclic systems. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The acceptance criterion is typically ≥95% for use as a synthetic intermediate.
-
Caption: Workflow for HPLC-based purity determination.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight, serving as a primary tool for identity confirmation. For this compound, the presence of a single bromine atom is a key structural feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[8] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). This pattern is a powerful diagnostic tool.[9]
Protocol 2: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source is ideal. The HPLC method described in Protocol 1 can be used directly.
-
MS Parameters (ESI Positive Mode):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen in the thiazole ring is readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable spray. |
| Drying Gas Temp. | 300 °C | Ensures efficient desolvation of the analyte ions. |
| Drying Gas Flow | 10 L/min | Typical flow rate for effective solvent evaporation. |
| Scan Range | 100 - 500 m/z | Covers the expected molecular ion and potential fragments. |
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺.
-
Expected m/z values: 287.98 (for ⁷⁹Br) and 289.98 (for ⁸¹Br).
-
Confirm that these two peaks are present in an approximate 1:1 intensity ratio.
-
The presence of this isotopic doublet provides strong evidence for the compound's identity.
-
Predicted Mass Fragmentation
Under higher energy conditions (e.g., in-source fragmentation or MS/MS), the molecule will break apart in predictable ways.
Caption: Key predicted fragmentation pathways for the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Expertise & Rationale: NMR is the most powerful technique for the unambiguous determination of a molecule's covalent structure. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms. For this specific molecule, NMR will confirm the presence of the dimethyl group, the three methylene groups, and their arrangement in the dihydro-benzothiazole ring system.[10][11]
Protocol 3: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complete assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.
-
Predicted NMR Spectral Data
Based on the structure and data from similar compounds, the following signals are expected.[12][13]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.65 | t, J ≈ 6.5 Hz | 2H | H-4 (CH₂) |
| ~ 1.95 | t, J ≈ 6.5 Hz | 2H | H-6 (CH₂) |
| ~ 1.10 | s | 6H | C(5)-(CH₃)₂ |
Predicted ¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C-7 (C=O) |
| ~ 160 | C-8a (C-S) |
| ~ 150 | C-2 (C-Br) |
| ~ 125 | C-4a (C=N) |
| ~ 45 | C-6 (CH₂) |
| ~ 35 | C-5 (C(CH₃)₂) |
| ~ 30 | C-4 (CH₂) |
| ~ 28 | C(5)-(CH₃)₂ |
Note: Chemical shifts are estimates and may vary based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). For this compound, FT-IR will confirm the presence of the ketone (C=O), the thiazole imine (C=N), and the aliphatic C-H bonds.[1][15]
Protocol 4: FT-IR Analysis
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1680 | C=O Stretch | α,β-Unsaturated Ketone |
| ~ 1600 | C=N Stretch | Thiazole ring |
| ~ 1460 | C-H Bend | CH₂ Scissoring |
| ~ 1370 | C-H Bend | CH₃ Symmetric Bend |
| ~ 650 | C-Br Stretch | Bromoalkene |
Conclusion
The combination of HPLC, MS, NMR, and FT-IR provides a robust and comprehensive analytical package for the characterization of this compound. By following the detailed protocols and understanding the rationale behind each technique, researchers can confidently verify the purity and structural identity of this valuable synthetic intermediate. This analytical rigor is a cornerstone of good laboratory practice, ensuring the integrity of subsequent research and development efforts.
References
- BenchChem. (2025). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.
- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
- Ali, Z., & Raheem, S. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyha University.
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
- ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
- ResearchGate. (n.d.). Calculated and experimental 1H and 13C chemical shifts of the benzene part.
- Würfel, C., et al. (2013). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. Acta Crystallographica Section E, E69, o179.
- Frontiers in Chemistry. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- ResearchGate. (n.d.). FT-IR spectra of synthesized materials.
- Chem Help ASAP. (2022, November 22).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole.
- ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.
- Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9.
- Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269-274.
-
PubMed. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link].
-
ChemWhat. (n.d.). CAS: 10513-26-5 Name: this compound. Retrieved from [Link].
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- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. 10513-26-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [cymitquimica.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Welcome to the technical support center for the synthesis of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and significantly improve your reaction yields. Our approach is grounded in mechanistic principles to provide not just instructions, but a deeper understanding of the reaction intricacies.
I. Synthesis Overview & Strategy
The most efficient and reliable pathway to obtaining this compound involves a two-stage process. The first stage is the construction of the core heterocyclic system, 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, from readily available starting materials. The second, and most critical, stage is the conversion of the 2-amino group to the 2-bromo functionality via a Sandmeyer-type reaction.
This guide will detail both stages, with a primary focus on a high-yield Sandmeyer protocol for the final transformation, as the 2-amino precursor is also commercially available.
Caption: Overall synthetic workflow.
II. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Precursor)
This protocol is based on the well-established Hantzsch thiazole synthesis.[1][2] It involves the condensation of an α-haloketone (2-chloro-5,5-dimethylcyclohexane-1,3-dione, also known as chloro-dimedone) with a thioamide (thiourea).
Step 1: Preparation of 2-Chloro-5,5-dimethylcyclohexane-1,3-dione
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SO₂Cl₂. The resulting crude 2-chloro-5,5-dimethylcyclohexane-1,3-dione is often used directly in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis
-
To a round-bottom flask, add the crude 2-chloro-5,5-dimethylcyclohexane-1,3-dione (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol as the solvent and heat the mixture to reflux (approximately 78 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HCl byproduct and precipitate the product fully.[1]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: High-Yield Synthesis of this compound
This highly efficient protocol is an adaptation of the Sandmeyer reaction, utilizing tert-butyl nitrite for diazotization and copper(II) bromide as the bromine source. This method has been reported to achieve yields as high as 97%.[3]
Reagents and Conditions:
| Reagent/Parameter | Molar Equivalents | Notes |
|---|---|---|
| 2-Amino Precursor | 1.0 | Starting Material |
| Copper(II) Bromide (CuBr₂) | 1.5 | Bromine source and catalyst |
| tert-Butyl Nitrite | 1.5 | Diazotizing agent |
| Solvent | Acetonitrile (CH₃CN) | Anhydrous grade recommended |
| Temperature | Reflux (~82 °C) | --- |
| Reaction Time | Monitor by TLC | Typically 1-3 hours |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1.0 eq) and copper(II) bromide (CuBr₂) (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Initiation: Begin vigorous stirring and add tert-butyl nitrite (1.5 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux. You should observe the evolution of nitrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino-precursor is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues that can lead to diminished yields and provides scientifically-grounded solutions.
Q1: My yield for the 2-amino precursor (Protocol 1) is low. What are the likely causes?
-
Incomplete Chlorination of Dimedone: If the chlorination step is incomplete, you will have unreacted dimedone which will not participate in the Hantzsch cyclization.
-
Solution: Ensure the dropwise addition of SO₂Cl₂ is slow and the temperature is kept low to prevent side reactions. Confirm the completion of this step by TLC before proceeding.
-
-
Hydrolysis of Chloro-dimedone: 2-chloro-dimedone is sensitive to moisture.
-
Solution: Use anhydrous solvents and handle the intermediate quickly. It is best to use the crude chloro-dimedone immediately after preparation.
-
-
Suboptimal pH during Work-up: The amino-thiazole product has a basic nitrogen. If the work-up solution is too acidic, the product may remain dissolved as a salt.
-
Solution: Ensure the reaction mixture is poured into a basic solution (like 5% Na₂CO₃) to fully precipitate the free base form of the product.[1]
-
Q2: The Sandmeyer-type bromination (Protocol 2) is not going to completion or the yield is poor. What should I check?
This is the most critical step for yield optimization. Several factors can impact the efficiency of a Sandmeyer reaction.[1][4]
Caption: Troubleshooting decision tree for low yield.
-
Cause 1: Inefficient Diazotization. The formation of the diazonium salt is the first and most crucial step.
-
Expertise & Experience: tert-Butyl nitrite can degrade over time, especially if not stored properly (cool and dark). Old or improperly stored reagent is a common cause of failure.
-
Solution: Use a fresh bottle of tert-butyl nitrite. Ensure your reaction solvent (acetonitrile) is anhydrous, as water can interfere with the diazotization process.
-
-
Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable. While the in situ generation in this protocol mitigates this, slow heating can allow for decomposition before the substitution reaction occurs.
-
Solution: Once the tert-butyl nitrite is added, proceed to the reflux temperature without unnecessary delay.
-
-
Cause 3: Competing Side Reactions. The primary side reaction is often hydrodeamination, where the diazonium group is replaced by a hydrogen atom, leading to the formation of 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
-
Causality: This occurs if the aryl radical intermediate formed after the loss of N₂ is quenched by a proton source (like residual water) instead of reacting with the bromide from the copper reagent.
-
Solution: Meticulously use anhydrous reagents and solvents. Ensuring a sufficient excess of CuBr₂ helps to favor the desired bromination pathway.
-
Q3: I see multiple spots on my TLC plate after the bromination reaction. What are the likely byproducts?
-
Unreacted Starting Material: The most common "byproduct" is simply the unreacted 2-amino precursor.
-
Hydrodeaminated Product: As mentioned above, 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a likely byproduct. It will have a different Rf value on the TLC plate.
-
Phenolic Byproduct: In some Sandmeyer reactions, reaction with residual water can lead to the formation of a hydroxyl group instead of the bromide, yielding 2-hydroxy-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
-
Solution: These byproducts can typically be separated from the desired bromo-product using silica gel column chromatography. Adjusting the polarity of the eluent (hexane/ethyl acetate) should allow for good separation.
Q4: How critical is the purity of the starting 2-amino precursor?
-
Trustworthiness: Extremely critical. Impurities in the starting material can interfere with the diazotization step and introduce unwanted side reactions, making purification of the final product difficult and lowering the overall yield. If you synthesized the precursor yourself, ensure it is pure by checking its melting point and NMR spectrum before proceeding to the bromination step.
IV. References
-
Al-Qawasmeh, R. A., & Al-Tel, T. H. (2011). Synthesis and in-vitro antiproliferative activity of novel 2-amino-4-aryl-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives. European Journal of Medicinal Chemistry, 46(9), 4243-4249. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Tian, X. R., Peng, X. J., Zhao, T. T., Bian, Q., & Zhao, W. G. (2022). Synthesis of 2-BroMo-5,6-dihydro-4H-benzothiazol-7-one. Journal of Heterocyclic Chemistry, 59(9), 1491-1512. (Note: This is a representative citation based on the ChemicalBook entry; the exact article details may vary and should be verified by the user). [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Siméon, F., Sobrio, F., & Gembus, V. (2018). Halogenation of 2-amino-1,3-thiazoles via Sandmeyer-type reaction. Tetrahedron Letters, 59(38), 3491-3494. [Link]
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-BroMo-5,6-dihydro-4H-benzothiazol-7-one synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Common side products in the synthesis of 2-bromo-benzothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-bromo-benzothiazoles. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reactions, minimize impurities, and achieve higher yields.
Overview of Synthetic Strategies
The preparation of 2-bromo-benzothiazoles is predominantly achieved via two main synthetic routes:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of a 2-amino-benzothiazole precursor, followed by a copper(I) bromide-mediated substitution. It is a versatile and widely used method.[1][2]
-
Direct Electrophilic Bromination: This route involves the direct bromination of the benzothiazole ring. While seemingly more direct, this method can suffer from a lack of regioselectivity and the formation of polybrominated species.[3][4]
This guide will focus primarily on troubleshooting the more common Sandmeyer approach but will also address issues related to direct bromination.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Yield of 2-Bromo-benzothiazole in a Sandmeyer Reaction
Question: I performed a Sandmeyer reaction starting from 2-amino-benzothiazole, but my final yield is disappointingly low, or I've isolated mostly starting material. What are the likely causes?
Answer: Low yields in this reaction are a frequent challenge and typically point to issues in one of the two key stages: diazotization or the copper-mediated substitution.
Causality & Solutions:
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is critical and highly sensitive to temperature.[5][6] The nitrosonium ion (NO+), the active electrophile, is generated in situ from sodium nitrite and a strong acid.[5][] This process is exothermic and the resulting diazonium salt is unstable at elevated temperatures.
-
Solution: Maintain a strict temperature protocol, typically between 0–5 °C, throughout the addition of sodium nitrite.[8] Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). Slow, dropwise addition of the nitrite solution is crucial to prevent localized temperature spikes.
-
-
Premature Decomposition of the Diazonium Salt: If the diazonium salt solution is allowed to warm up or is left to stand for too long before the addition of the copper(I) bromide, it will decompose, leading to the formation of 2-hydroxy-benzothiazole and other byproducts.
-
Solution: Prepare the diazonium salt and use it immediately in the subsequent step. Ensure the copper(I) bromide solution is prepared and ready before you begin the diazotization.
-
-
Poor Quality of Copper(I) Bromide: Copper(I) salts are susceptible to oxidation to copper(II), which is not an effective catalyst for this transformation.[1] The characteristic green or blue color of copper(II) salts is a clear indicator of oxidation.
-
Solution: Use freshly purchased, high-purity CuBr. If the reagent is old or appears discolored, it should be purified. A common procedure involves dissolving the CuBr in a concentrated HBr solution, followed by dilution with water to precipitate the purified CuBr, which is then washed with ethanol and ether and dried under vacuum.
-
Issue 2: Significant Formation of 2-Hydroxy-benzothiazole Side Product
Question: My crude product mixture shows a significant peak corresponding to 2-hydroxy-benzothiazole. How can I prevent its formation?
Answer: The formation of the 2-hydroxy (or tautomeric 2-oxo) benzothiazole is the most common side product in the Sandmeyer reaction. It arises from the reaction of the intermediate diazonium salt with water, a competing nucleophile.[9]
Causality & Solutions:
-
Excess Water or Elevated Temperature: The rate of this undesired hydrolysis reaction is highly dependent on temperature.[9] Any increase in temperature dramatically favors the reaction with water over the desired reaction with bromide.
-
Solution 1 (Temperature Control): As mentioned previously, rigorous temperature control at 0–5 °C is the most effective preventative measure.
-
Solution 2 (Acid Concentration): The reaction is typically run in an aqueous acidic medium (e.g., HBr). Using a more concentrated acid solution can sometimes reduce the activity of water, thereby minimizing the hydrolysis side reaction. Ensure the 2-amino-benzothiazole salt is fully dissolved.
-
The diagram below illustrates the competition between the desired Sandmeyer pathway and the undesired hydrolysis pathway.
Caption: Competing reaction pathways for the benzothiazole-2-diazonium salt.
Issue 3: Formation of Azo-Coupled Side Products
Question: I've noticed a brightly colored (often yellow or orange) impurity in my product that is difficult to remove. Could this be an azo-coupled dimer?
Answer: Yes, it is highly likely. Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic species.[5][10] In this case, the most likely coupling partner is the unreacted 2-amino-benzothiazole starting material.
Causality & Solutions:
-
Incomplete Diazotization/Localized pH changes: If the diazotization is not complete, or if there are localized areas of higher pH during the reaction or workup, the remaining free amine can attack a diazonium ion.
-
Solution: Ensure the reaction medium remains strongly acidic (pH < 2) throughout the diazotization process to keep the starting amine fully protonated and thus unreactive as a nucleophile. A slow addition of the sodium nitrite solution into the stirred, cold acidic solution of the amine is critical to prevent localized areas of high nitrite concentration and subsequent side reactions.
-
Issue 4: Polybromination During Direct Bromination Attempts
Question: I tried a direct bromination of benzothiazole using elemental bromine, but my mass spec analysis shows di- and tri-brominated products. How can I achieve mono-bromination?
Answer: The benzothiazole ring system is relatively electron-rich, making it susceptible to multiple electrophilic substitutions, especially under harsh conditions.[4]
Causality & Solutions:
-
Highly Reactive Brominating Agent: Elemental bromine (Br₂) is a very powerful brominating agent and often leads to over-bromination.[4]
-
Solution 1 (Milder Reagent): Switch to a milder source of electrophilic bromine, such as N-Bromosuccinimide (NBS). NBS is often the reagent of choice for controlled mono-halogenation of aromatic systems.[3][4]
-
Solution 2 (Stoichiometry and Temperature): Carefully control the stoichiometry, using no more than 1.0–1.1 equivalents of the brominating agent.[3] Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity, as higher temperatures can provide the activation energy needed for subsequent brominations.[4]
-
Solution 3 (Solvent Choice): The polarity of the solvent can influence selectivity. Less polar solvents may disfavor the formation of multiple charged intermediates, thus reducing the rate of subsequent brominations.[3][11]
-
Summary of Common Side Products
| Side Product | Common Synthetic Route | Probable Cause | Key Prevention Strategy |
| 2-Hydroxy-benzothiazole | Sandmeyer Reaction | Reaction with water; elevated temperature | Maintain reaction temperature at 0–5 °C |
| Azo-coupled Dimer | Sandmeyer Reaction | Incomplete diazotization; diazonium salt reacts with starting amine | Ensure strong acidic conditions; slow nitrite addition |
| Unreacted Starting Material | Sandmeyer Reaction | Incomplete diazotization; poor quality reagents | Strict temperature control; use fresh NaNO₂ and CuBr |
| Polybrominated Products | Direct Bromination | Highly reactive brominating agent (Br₂); excess reagent | Use a milder agent (NBS); control stoichiometry and temperature[3] |
Experimental Protocol: Sandmeyer Synthesis of 2-Bromo-benzothiazole
This protocol is a representative example and may require optimization based on specific substrates and laboratory conditions.
Caption: General workflow for the Sandmeyer synthesis of 2-bromo-benzothiazole.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-benzothiazole (1.0 eq) in aqueous hydrobromic acid (e.g., 48%).
-
Cooling: Cool the solution in an ice-salt bath to an internal temperature of 0–5 °C.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0–5 °C.
-
Substitution: In a separate flask, dissolve copper(I) bromide (1.2 eq) in a minimal amount of HBr and cool it in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Completion: Allow the reaction mixture to slowly warm to room temperature. A gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- Overcoming challenges in the bromination of benzothiazole-2-amines. Benchchem.
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. Benchchem.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Sandmeyer reaction. Wikipedia.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
- Sandmeyer Reaction. J&K Scientific LLC.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health.
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate.
- A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. National Institutes of Health.
- General reaction for the diazotization and coupling reactions. ResearchGate.
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications.
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. National Institutes of Health.
- Preventing over-bromination in benzothiazole synthesis. Benchchem.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
- Sandmeyer Reaction. Organic Chemistry Portal.
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. Available at: [Link]
- Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. ResearchGate.
- Diazotisation. Organic Chemistry Portal.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
-
Diazotisation and coupling reaction. SlideShare. Available at: [Link]
- 17.3. Reactions involving arenediazonium salts. Lumen Learning.
- Custom Diazotization Services. BOC Sciences.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 11. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Welcome to the dedicated technical support guide for the purification of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No: 10513-26-5). This document is designed for researchers, medicinal chemists, and drug development professionals who are handling this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Choosing Your Purification Strategy
The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The crude reaction mixture will likely contain your target compound, unreacted starting materials, and potential side-products. A preliminary Thin-Layer Chromatography (TLC) analysis is crucial for diagnosing the complexity of the mixture and guiding your choice.
Below is a decision-making workflow to help you select the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of heterocyclic ketones like the title compound.
Recrystallization Issues
Q1: My compound "oiled out" instead of forming crystals. What should I do?
-
Causality: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated too quickly. The presence of impurities can also disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat the solution: Add more solvent until the oil completely redissolves.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not place it directly in an ice bath.
-
Reduce Solute Concentration: If slow cooling fails, add slightly more solvent to create a less saturated solution and repeat the cooling process.
-
Solvent System Change: The polarity difference between your solvent and solute might be too large. If using a single solvent like isopropanol, try a two-solvent system (e.g., dissolve in a minimal amount of a good solvent like ethyl acetate or acetone and slowly add a poor solvent like hexanes until turbidity persists).[1]
-
Q2: No crystals are forming, even after the solution has cooled.
-
Causality: The solution may be too dilute (not saturated enough), or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic glass fragments can serve as nucleation sites.
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution.
-
-
Increase Concentration: Slowly evaporate some of the solvent using a gentle stream of nitrogen or air, then allow it to cool again.
-
Cool to Lower Temperatures: If room temperature cooling is unsuccessful, place the sealed flask in a refrigerator (2-8 °C) and then a freezer if necessary.
-
Column Chromatography Issues
Q1: My compound is streaking or tailing on the TLC plate and the column.
-
Causality: Streaking is often caused by compound overloading, interactions with acidic silica gel, or poor solubility in the mobile phase. The thiazole nitrogen in your compound could be interacting with the acidic silica surface.
-
Troubleshooting Steps:
-
Reduce Sample Load: Ensure you are not loading too much crude material onto your column.
-
Modify the Mobile Phase: Add a small amount of a polar modifier. For a potentially basic compound like this, adding 0.1-1% triethylamine (Et₃N) to your eluent can neutralize the acidic sites on the silica gel, leading to sharper bands.[2]
-
Change the Stationary Phase: If the issue persists, consider using neutral alumina as the stationary phase instead of silica gel.[3]
-
Q2: The separation between my product and an impurity is very poor (ΔRf < 0.1).
-
Causality: The chosen solvent system does not have the right polarity to effectively differentiate between the compounds.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: A lower Rf value (around 0.2-0.3 for the target compound) generally provides better separation.[2] Reduce the proportion of the more polar solvent (e.g., switch from 3:1 Hexane:EtOAc to 5:1 or even 7:1). This will require more solvent but will improve resolution.
-
Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents. Instead of an ester (EtOAc), try a different class of solvent. Good alternatives to test by TLC include Hexane/Dichloromethane, Hexane/Acetone, or Toluene/Ethyl Acetate.[2]
-
Q3: The silica gel in my column has cracked.
-
Causality: Cracking is usually caused by heat generated during the packing or running of the column, especially when using polar solvents, or by air bubbles being introduced. This creates channels where the solvent and sample can run through without proper separation.
-
Troubleshooting Steps:
-
Proper Packing: Pack the column using a slurry method and ensure no air is trapped. Gently tap the column during packing to settle the silica.
-
Avoid Dryness: Never let the top of the silica bed run dry. Always keep the solvent level above the silica surface.
-
Temperature Control: If a significant amount of heat is generated upon adding the eluent (e.g., when using methanol), pre-cool the eluent or pack the column more slowly.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude product? A: Based on typical synthetic routes for similar benzothiazoles, common impurities include:
-
Unreacted Starting Materials: Such as the precursor amine or ketone.
-
Debrominated Product: Loss of the bromine atom can occur under certain reaction conditions.
-
Over-brominated or Isomeric Products: Depending on the bromination conditions, substitution at other positions might occur.
-
Polymerization Products: Ketones can sometimes self-condense or polymerize under harsh conditions.
Q: What is a good starting solvent system for developing a TLC method? A: A standard starting point for a molecule of this type (a moderately polar heterocyclic ketone) is a mixture of a non-polar and a polar solvent. We recommend starting with 3:1 Hexanes:Ethyl Acetate . From there, you can adjust the ratio to achieve an Rf value for your product in the optimal range of 0.2-0.4.
Q: How can I definitively assess the purity of my final product? A: A single spot on a TLC plate is a good indicator, but not definitive proof of purity. For authoritative confirmation, a combination of techniques is required:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.[4]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by detecting impurities that may not be visible by TLC.
Section 4: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
-
TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.25. A common system for this compound is Hexane:Ethyl Acetate (e.g., 4:1 v/v).
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the least polar solvent (Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or air bubbles form.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin running the column with your chosen solvent system. Maintain a constant flow rate.
-
Collect fractions and monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is best suited for crude material that is already >85-90% pure.
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube. Add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]
-
Promising solvents for this compound include isopropanol, ethanol, or a mixture like ethyl acetate/hexanes.[5][6]
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point. Add the solvent in small portions, allowing the solution to heat up between additions.
-
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Section 5: Data Summary Table
| Purification Technique | Recommended Solvents/Eluents | Key Advantages | Common Challenges & Solutions |
| Recrystallization | Isopropanol, Ethanol, Acetone/Hexanes, Ethyl Acetate/Hexanes | Highly efficient for removing small amounts of impurities; yields very pure material; scalable. | Challenge: Oiling out. Solution: Use a more dilute solution and cool very slowly.[1] |
| Flash Chromatography | Gradient or isocratic elution with Hexane/Ethyl Acetate (e.g., 9:1 to 3:1) | Versatile for complex mixtures; high throughput; applicable to a wide range of scales. | Challenge: Poor separation. Solution: Optimize the solvent system for a lower Rf and try different solvent classes.[2] |
| Preparative TLC | Same as flash chromatography | Excellent for small quantities (<100 mg); provides very high resolution. | Challenge: Low throughput; difficult to scale up. Solution: Best used for generating small analytical samples. |
References
-
Wiley-VCH. Supporting Information. [Link]
-
National Institutes of Health (NIH). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. [Link]
-
Reddit. Suzuki purification problem : r/OrganicChemistry. [Link]
-
Alchimica. This compound (1 x 250 mg). [Link]
-
University of Rochester, Department of Chemistry. Purification: How To - Crystallization. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
PubMed Central. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]
-
National Institutes of Health (NIH). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]
- Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
PrepChem. Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. [Link]
-
Scribd. Column Chromatography of Dyes Separation. [Link]
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- 4. rsc.org [rsc.org]
- 5. 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
Challenges in the scale-up synthesis of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Welcome to the technical support center for the synthesis of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. Here, we address common challenges with in-depth explanations, troubleshooting guides, and frequently asked questions to ensure the successful and efficient production of your target molecule.
Troubleshooting Guide: From Bench to Scale-Up
Scaling up a chemical synthesis from the laboratory bench to a pilot plant or full-scale production facility often presents a unique set of challenges. This section is dedicated to troubleshooting specific issues you may encounter during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency now that we are attempting to scale up the synthesis of this compound. What are the likely causes and how can we mitigate this?
Answer: Low and inconsistent yields during scale-up are a common problem and can often be traced back to a few key factors that are exacerbated at a larger scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and temperature gradients can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and degradation of the desired product.
-
Quality of Starting Materials: The purity of your starting materials is critical. Impurities that are negligible at a small scale can have a significant impact on larger batches by interfering with the reaction or leading to difficult-to-remove byproducts. For the synthesis of benzothiazole derivatives, the purity of the aminothiophenol precursor is particularly important as it is susceptible to oxidation.[1]
-
Reaction Kinetics and Stoichiometry: The optimal stoichiometry of reagents may differ at a larger scale due to changes in mixing efficiency and reaction times.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yields.
Experimental Protocol for Optimizing Reaction Temperature:
-
Set up Parallel Reactions: Prepare several small-scale reactions (e.g., 1-5 g) in parallel under identical conditions, with the exception of the reaction temperature.
-
Establish a Temperature Gradient: Test a range of temperatures around the original optimal temperature. For example, if the lab-scale reaction was run at 80°C, set up reactions at 70°C, 75°C, 80°C, 85°C, and 90°C.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product and any byproducts at regular intervals.
-
Analyze and Compare: Once the reactions are complete, quench them and analyze the crude reaction mixtures by a quantitative method (e.g., qNMR or HPLC with a standard) to determine the yield of the desired product and the level of impurities.
-
Select Optimal Temperature: Choose the temperature that provides the best balance of reaction rate, yield, and purity for further scale-up.
Issue 2: Formation of Impurities
Question: During the scale-up synthesis, we are observing a significant increase in a particular impurity, which is co-eluting with our product during chromatography. How can we identify and minimize the formation of this impurity?
Answer: The formation of new or increased levels of impurities at a larger scale is often due to the longer reaction times and less efficient heat dissipation in larger reactors.
-
Potential Side Reactions: In the synthesis of benzothiazoles, common side reactions can include over-bromination, dimerization of the aminothiophenol starting material, or the formation of regioisomers if the starting materials are not sufficiently pure.[2]
-
Product Degradation: The desired product itself may be susceptible to degradation under the reaction conditions, especially with prolonged heating.
Strategies for Minimizing Impurity Formation:
| Strategy | Rationale |
| Control Reagent Addition | Add highly reactive reagents, such as the brominating agent, subsurface and at a controlled rate to avoid localized high concentrations. |
| Optimize Reaction Temperature | Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions.[1] |
| Reduce Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. |
| Use a Milder Brominating Agent | If over-bromination is an issue, consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[3] |
Purification of this compound:
If the impurity is difficult to remove by standard silica gel chromatography, consider alternative purification techniques:
-
Recrystallization: This is often the most effective method for purifying solid compounds at a large scale. A systematic solvent screen should be performed to identify a suitable solvent or solvent system.
-
Alternative Chromatography Media: If the impurity is acidic or basic, using neutral or basic alumina for column chromatography might be effective.[1]
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A1: While the exact industrial synthesis may be proprietary, a plausible and common approach for this class of compounds involves a multi-step sequence. A common method for synthesizing similar benzothiazole structures is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide.[4] A potential synthetic pathway is outlined below:
Caption: A plausible synthetic approach to the target molecule.
Q2: What are the key safety considerations when working with brominating agents on a large scale?
A2: Brominating agents, such as elemental bromine or N-bromosuccinimide, are hazardous and require careful handling, especially at scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood or a contained system.
-
Quenching: Have a quenching solution, such as sodium thiosulfate, readily available to neutralize any spills or residual brominating agent.
-
Exothermic Reactions: The addition of brominating agents can be exothermic. Ensure that the reactor has adequate cooling capacity and that the addition is done at a controlled rate to manage the heat generated.
Q3: How can I effectively monitor the progress of the reaction during scale-up?
A3: Real-time reaction monitoring is crucial for a successful scale-up.
-
In-Process Controls (IPCs): Implement regular sampling and analysis using techniques like TLC, HPLC, or Gas Chromatography (GC). This will allow you to track the consumption of starting materials and the formation of the product and impurities.
-
Process Analytical Technology (PAT): For larger scale and more controlled processes, consider implementing PAT tools such as in-situ IR or Raman spectroscopy to monitor the reaction in real-time without the need for sampling.
Q4: What are the best practices for the isolation and drying of the final product at a larger scale?
A4: The final isolation and drying steps are critical for obtaining a high-quality product.
-
Filtration: For large quantities, a filter press or a centrifugal filter is more efficient than laboratory-scale Büchner funnel filtration.
-
Washing: Ensure that the filter cake is washed with an appropriate solvent to remove any residual impurities.
-
Drying: A vacuum oven is a common and effective method for drying the final product. The temperature should be carefully controlled to avoid any degradation of the compound. The product should be dried to a constant weight to ensure the removal of all residual solvents.
References
-
2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one - NIH. Available from: [Link]
- CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents.
-
Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Available from: [Link]
-
International Laboratory USA. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available from: [Link]
-
Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. Available from: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available from: [Link]
-
CAS: 10513-26-5 Name: this compound. Available from: [Link]
-
Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - NIH. Available from: [Link]
-
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 1201633-72-8 - J&K Scientific. Available from: [Link]
-
OPTIMIZATION OF SCALE-UP SYNTHESIS OF ANTI-CANCER CERAMIDE ANALOG 315 - PubMed. Available from: [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Welcome to the technical support center for 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 10513-26-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical techniques to effectively handle this compound in your research endeavors.
Understanding the Solubility Profile of this compound
While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and the known properties of its parent scaffold, benzothiazole.
Structural Features Influencing Solubility:
-
Benzothiazole Core: The core structure is a bicyclic aromatic system, which is inherently hydrophobic. The parent compound, 1,3-benzothiazole, exhibits good solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited aqueous solubility.[1]
-
Bromine Substitution: The presence of a bromine atom increases the molecular weight and can enhance hydrophobicity, potentially further reducing aqueous solubility.
-
Dimethyl Groups: The two methyl groups on the cyclohexanone ring are nonpolar and contribute to the overall lipophilicity of the molecule.
-
Ketone and Thiazole Moieties: The ketone group and the nitrogen and sulfur atoms in the thiazole ring introduce some polarity and potential sites for hydrogen bonding, which may offer avenues for solubility enhancement in certain polar solvents.
Based on these features, it is anticipated that this compound will be sparingly soluble in water and more soluble in common organic solvents.
Predicted Physicochemical Properties:
While experimental data is sparse, predictive models are valuable tools in estimating key physicochemical parameters that govern solubility.
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | 260.15 g/mol | Moderate molecular weight, which can influence crystal lattice energy and, consequently, solubility. |
| logP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.5 - 4.0 | A positive logP value in this range suggests a preference for a non-polar environment and indicates low aqueous solubility.[2] |
| pKa (Acid Dissociation Constant) | Estimated to have a weakly basic nitrogen atom in the thiazole ring. | The potential for protonation in acidic conditions could be exploited to enhance aqueous solubility.[3] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides systematic troubleshooting strategies for solubility issues with this compound.
Q1: My compound is not dissolving in my desired aqueous buffer. What should I do first?
Answer:
This is a common challenge given the compound's predicted low aqueous solubility. Before attempting more complex methods, a systematic approach to solvent testing is recommended.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a small volume (e.g., 100 µL) of a different solvent from the recommended list below.
-
Observation & Agitation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If not fully dissolved, continue adding the solvent in small increments (e.g., 100 µL) with vortexing after each addition, up to a total volume of 1 mL.
-
Heating: If the compound remains insoluble at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. Be cautious, as excessive heat may cause degradation.
-
Documentation: Record the approximate concentration at which the compound dissolves in each solvent.
Recommended Initial Solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
Troubleshooting Workflow for Aqueous In-solubility
Q2: I need to prepare an aqueous stock solution. How can I use a co-solvent?
Answer:
Co-solvency is a powerful technique to increase the solubility of hydrophobic compounds in aqueous solutions. The principle is to reduce the polarity of the aqueous solvent system, making it more favorable for the non-polar solute to dissolve.[4][5]
Mechanism of Co-solvency:
-
Polarity Reduction: Co-solvents like DMSO or ethanol are miscible with water and have a lower polarity. When added to water, they reduce the overall dielectric constant of the solvent mixture.[6]
-
Disruption of Water's Hydrogen Bond Network: Co-solvents can interfere with the highly ordered hydrogen-bonding structure of water. This disruption reduces the energy required to create a cavity in the solvent for the solute molecule to occupy.[4]
Experimental Protocol: Co-solvent Method
-
Initial Dissolution: Dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer to the organic stock solution.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent.
-
Final Concentration: It is crucial to keep the final concentration of the organic co-solvent as low as possible, especially for biological assays, as it can have an impact on experimental outcomes. A final concentration of DMSO below 0.5% is generally recommended for cell-based assays.
Q3: Can I improve the aqueous solubility by adjusting the pH?
Answer:
Yes, for ionizable compounds, pH adjustment can significantly impact solubility.[7][8][9][10] Based on the structure of this compound, the nitrogen atom in the thiazole ring is likely to be weakly basic. Protonation of this nitrogen in acidic conditions would result in a charged species, which is generally more soluble in polar solvents like water.
Mechanism of pH-dependent Solubility:
The solubility of a weakly basic compound increases as the pH of the solution decreases below its pKa. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% ionized. At pH values two units below the pKa, the compound will be approximately 99% ionized, leading to a substantial increase in solubility.[3]
Experimental Protocol: pH Adjustment
-
Prepare a Suspension: Suspend the compound in your desired aqueous buffer.
-
Acidification: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.
-
Monitor pH and Dissolution: Continuously monitor the pH and visually inspect for dissolution.
-
Equilibration: Allow the solution to stir for a period to ensure equilibrium is reached.
-
Caution: Be aware that altering the pH may affect the stability of your compound or interfere with downstream applications.
Relationship between pH and Solubility
Q4: I've tried co-solvents and pH adjustment with limited success. What other options do I have?
Answer:
If standard methods are insufficient, you can explore more advanced techniques such as hydrotropy and the use of surfactants.
-
Hydrotropy: This is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) increases the aqueous solubility of a poorly soluble compound.[11] Hydrotropes are typically amphiphilic molecules with a small hydrophobic part.[12]
Mechanism of Hydrotropy: The exact mechanism is still a subject of research, but it is believed to involve the formation of transient, non-covalently associated aggregates of the hydrotrope molecules that can encapsulate the hydrophobic drug, thereby increasing its solubility.[13][14] Common hydrotropes include sodium benzoate, sodium salicylate, and nicotinamide.
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate non-polar drug molecules, effectively increasing their solubility. Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100.
Quantitative Solubility of Structurally Similar Compounds
To provide a practical reference, the following table summarizes the reported solubility of some benzothiazole derivatives in common organic solvents. While not identical to the target compound, this data can guide your initial solvent selection.
| Compound | Solvent | Solubility | Reference |
| 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one | Ethanol | Soluble upon refluxing | [15] |
| 2,1,3-Benzothiadiazole-4-carboxylic acid derivative | Dimethyl Sulfoxide (DMSO) | Soluble | [16] |
| Substituted Benzothiazole Derivatives | N,N-dimethylsulfoxide (DMSO) | Soluble | [17] |
| Novel Benzothiazole Derivatives | - | Moderate to poor aqueous solubility predicted | [18] |
References
- Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of chemical information and computer sciences, 42(4), 796–805.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
- Filo. (2025, November 14). How does co-solvency increase solubility.
- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- Slideshare. (n.d.). solubility enhancement and cosolvency.
- JETIR. (2019, June). A Review on Novel Solubility Enhancement Technique Hydrotropy.
- Journal of Pharmaceutical Negative Results. (2023). A review: “Hydrotropy” Techniques to increase the solubility of Drug.
- Indian Journal of Pharmaceutical Education and Research. (2022). A Brief Review on Solubility Enhancement Technique: Hydrotropy.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- askIITians. (2025, March 11). How does pH affect solubility?
- bepls. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- The Pharma Innovation. (2019, March 21). A review: Hydrotropy a solubility enhancing technique.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- ResearchGate. (2021, April 22). (PDF)
- arXiv. (2025, January 17).
- Solubility of Things. (n.d.). Benzothiazole.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.
- PubMed Central. (2025, October 15).
- NIH. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
- CymitQuimica. (n.d.). This compound.
- Wikipedia. (n.d.). Benzothiazole.
- BLDpharm. (n.d.). 10513-26-5|this compound.
- ChemicalBook. (n.d.). 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. How does co-solvency increase solubility | Filo [askfilo.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. bepls.com [bepls.com]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. pnrjournal.com [pnrjournal.com]
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- 17. researchgate.net [researchgate.net]
- 18. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Welcome to the technical support resource for the synthetic derivatization of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing common cross-coupling reactions for this heterocyclic scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
The derivatization of the C2-bromo position on the benzothiazole core is a critical transformation for generating novel molecular entities. The most powerful and versatile methods for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. This guide will focus on troubleshooting and optimizing three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
General Reaction Schemes
The core transformations discussed herein are illustrated below:
(Image for illustrative purposes)
-
(A) Suzuki-Miyaura Coupling: Introduces new aryl or vinyl groups.
-
(B) Buchwald-Hartwig Amination: Introduces diverse amine functionalities.
-
(C) Sonogashira Coupling: Introduces alkynyl moieties.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the derivatization of bromo-heteroaryl compounds.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction shows minimal or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with a stalled reaction, a systematic evaluation of your setup and reagents is crucial. Low yields are typically traced back to one of three areas: inactive catalyst, impure reagents, or a compromised reaction environment.
-
Reagent and Solvent Integrity: The purity and dryness of your reagents and solvent are paramount. Palladium-catalyzed reactions are notoriously sensitive to moisture and oxygen.[1] Solvents should be anhydrous, and it is best practice to use freshly purchased or distilled solvents. Bases, especially hygroscopic ones like K₃PO₄ and Cs₂CO₃, should be stored in a desiccator and weighed quickly.
-
Catalyst Activity: The heart of the reaction is the generation of the active Pd(0) species.[2] If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3] This reduction can sometimes be inefficient.
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure your reaction flask has been thoroughly purged of air. This is typically achieved by subjecting the sealed flask to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen. Bubbling argon through the solvent for 5-10 minutes prior to adding the catalyst is also a highly effective degassing method.[5]
Issue 2: Significant Side Product Formation (Homocoupling & Dehalogenation)
Q2: My reaction is messy, with significant formation of a biaryl product from my boronic acid (homocoupling) or replacement of the bromine with hydrogen (dehalogenation). How can I suppress these pathways?
A2: These side reactions compete with your desired product formation and point to specific flaws in the reaction conditions.
-
Homocoupling (Primarily in Suzuki Reactions): The undesired coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species.[2] If your reaction mixture was not properly degassed, residual oxygen can facilitate this pathway.
-
Solution: Rigorous degassing is the primary solution. Additionally, ensuring the efficient generation of Pd(0) from your precatalyst minimizes the amount of Pd(II) available for this side reaction.[2]
-
-
Dehalogenation (Proto-debromination): This occurs when the bromo-substrate is converted to the corresponding protonated arene. This pathway can be facilitated by trace water or other proton sources in the reaction mixture, often in the presence of a strong base.
-
Solution: Ensure all reagents and solvents are scrupulously dry. If dehalogenation persists, consider using a slightly weaker or non-hydroxide base. For instance, if using a strong base like NaOtBu is problematic, switching to K₂CO₃ or K₃PO₄ may be beneficial.[6] The choice of ligand can also influence this; sometimes, a more electron-donating ligand can favor the desired reductive elimination over pathways leading to dehalogenation.
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into bulk palladium metal (palladium black), which is catalytically inactive.[7] This typically happens when the ligand fails to adequately stabilize the Pd(0) intermediate or when the reaction temperature is too high.
-
Ligand Choice: The ligand's job is to form a stable, soluble complex with the palladium atom throughout the catalytic cycle.[8] If the ligand is not bulky enough or does not bind strongly, the palladium atoms can aggregate and precipitate.
-
Solution: For challenging substrates, consider using sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][9] These are designed to create a protective sphere around the palladium center, preventing aggregation and promoting high catalytic turnover.
-
-
Temperature Control: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition pathways.
-
Solution: Do not assume that higher temperatures are always better. It is often best to start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish. Many modern catalyst systems are highly active even at room temperature for certain substrates.[6]
-
Frequently Asked Questions (FAQs) for Reaction Optimization
Q1: How do I select the optimal catalyst, ligand, base, and solvent for my specific derivatization?
A1: There is no single "magic formula," but intelligent screening based on established principles is key.[4] The table below provides robust starting points for optimizing the derivatization of your 2-bromo-benzothiazole substrate.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Rationale & Causality |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, or Pd-G3/G4 Precatalysts[5] | Pd₂(dba)₃, Pd(OAc)₂, or Pd-G3/G4 Precatalysts[10][11] | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[12][13] | Precatalysts offer reliability by ensuring efficient generation of the active Pd(0) species.[4] Pd₂(dba)₃ is a common and effective Pd(0) source. |
| Ligand | SPhos, XPhos, RuPhos | XPhos, BrettPhos, Josiphos-type ligands[10][14] | PPh₃ (often part of the catalyst complex) | Sterically hindered, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, crucial steps in the catalytic cycle.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[8][15] | NaOtBu, LHMDS, K₃PO₄ | Et₃N, DIPEA (acts as base and solvent)[12][13] | The base's role is critical: in Suzuki, it activates the boronic acid; in Buchwald-Hartwig, it deprotonates the amine.[10][15] Base strength must be matched to the substrate's pKa. |
| Solvent | 1,4-Dioxane, Toluene, or DMF (often with water)[5][8] | 1,4-Dioxane, Toluene | THF, DMF, Et₃N | The solvent must solubilize all components and be stable at the reaction temperature. Aprotic polar solvents are generally preferred. |
| Temperature | 80 - 110 °C | 80 - 110 °C | RT - 80 °C | Balances reaction rate against catalyst stability. Sonogashira reactions are often feasible at lower temperatures. |
| Additive | N/A | N/A | CuI (catalytic amount) | In the classic Sonogashira, Cu(I) acts as a co-catalyst to facilitate the transmetalation step with the alkyne.[16][17] |
Q2: My substrate is sterically hindered. What special considerations should I take?
A2: Steric hindrance, either on your benzothiazole core or the coupling partner, can slow down the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination. To overcome this, you need a more reactive catalyst system.
-
Recommendation: Employ a catalyst system with highly sterically demanding and electron-rich ligands, such as XPhos or tBuXPhos.[5] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to engage hindered substrates. Using a stronger, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) can also be beneficial.[18]
Q3: How do I monitor the reaction progress effectively?
A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), quench with a suitable solvent, and analyze. This will tell you when the starting material has been consumed and prevent unnecessary heating that could lead to product degradation or catalyst decomposition.
Visualizing the Process
The Palladium Cross-Coupling Catalytic Cycle
The fundamental mechanism for these reactions involves a repeating cycle where the palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Workflow: Low or No Yield
This decision tree provides a logical path for diagnosing a failed reaction.
Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.
General Experimental Protocol: Suzuki-Miyaura Coupling Example
This protocol provides a robust starting point. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate the atmosphere under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water 10:1, to a concentration of ~0.1 M) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction flask against a positive flow of inert gas. Alternatively, add the pre-formed precatalyst (e.g., SPhos-G3, 1-2 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Banti, C. N., & Hadjikakou, S. K. (2014). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Transition Metal Chemistry, 39(4), 433–441.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Gaber, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2213.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- G. C. Fu, et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4924–4927.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
-
A. K. Verma, et al. (2020). Pd₂(dba)₃-catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Tetrahedron Letters, 61(32), 152199. Retrieved from
- de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521–531.
- MDPI. (2023). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Technical University of Munich. (2008). Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Advanced Synthesis & Catalysis, 350(18), 2930-2936.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chotana, G. A., et al. (2005). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 127(29), 10539–10544.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 457.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
- ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 11. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
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Preventing side reactions during nucleophilic substitution on 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on this versatile heterocyclic building block. Our goal is to empower you to overcome common synthetic challenges, particularly the prevention of side reactions, thereby improving yield, purity, and the predictability of your outcomes.
Understanding the Substrate's Reactivity
Before troubleshooting, it is crucial to understand the inherent reactivity of the starting material. The structure possesses three primary sites susceptible to reaction under nucleophilic substitution conditions, leading to a competitive reaction environment.
-
C2-Br (Thiazole Ring): This is the target site for the desired Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the thiazole nitrogen and the adjacent carbonyl group activates this position for substitution.[1][2][3]
-
C7-Carbonyl (Cyclohexanone Ring): The ketone is an electrophilic center that can be attacked by strong nucleophiles, leading to the formation of a tertiary alcohol upon workup.
-
C6-Hydrogens (Cyclohexanone Ring): These α-protons are acidic due to their position adjacent to the carbonyl group. In the presence of a base, they can be abstracted to form an enolate, which can then participate in undesired aldol-type side reactions.[4][5][6][7]
The key to a successful synthesis is to favor the SNAr pathway while suppressing reactions at the other two sites.
sub [label="2-Bromo-5,5-dimethyl-5,6-\ndihydrobenzo[d]thiazol-7(4H)-one\n+ Nucleophile (Nu-)", fillcolor="#F1F3F4", fontcolor="#202124"];
snar [label="Desired SₙAr Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; carbonyl [label="Carbonyl Addition\nProduct (C7-OH)", fillcolor="#FBBC05", fontcolor="#202124"]; aldol [label="Aldol Condensation\nSide Product (Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub -> snar [label=" SₙAr at C2\n(Desired Pathway)", color="#4285F4"]; sub -> carbonyl [label=" Attack at C7 Carbonyl\n(Side Reaction 1)", color="#5F6368"]; sub -> aldol [label=" Base-Mediated Enolization at C6\n(Side Reaction 2)", color="#5F6368"]; }
Figure 1: Competing reaction pathways in nucleophilic substitution.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My reaction is clean, but the conversion is very low, with most of the starting material recovered. What's going wrong?
Answer: Low conversion with high starting material recovery typically points to insufficient reaction activation. The energy barrier for the desired SNAr pathway is not being overcome.
-
Causality: Nucleophilic aromatic substitution on heteroaromatic systems is often the rate-limiting step and requires sufficient thermal energy or activation.[1][8] The reaction temperature may be too low, or the reaction time may be too short. Additionally, the solvent might not be suitable for this type of reaction. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and the intermediate Meisenheimer complex, accelerating the reaction.[9]
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Many SNAr reactions require temperatures from 80 °C to 120 °C or even higher.[9]
-
Extend Reaction Time: If you observe slow product formation, extend the reaction time. Run a time-course experiment to determine the optimal duration.
-
Solvent Choice: If you are using a less polar solvent like THF or Dioxane, consider switching to DMF, DMSO, or NMP.
-
Base Strength: Ensure the base you are using is strong enough to deprotonate your nucleophile effectively (if required) but not so strong that it promotes side reactions at lower temperatures.
-
Question: I'm observing a significant byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?
Answer: A byproduct with double the mass is a strong indicator of a self-condensation reaction, most likely an Aldol condensation.
-
Causality: This occurs when a base in the reaction mixture deprotonates the C6-alpha position, forming an enolate.[4][7] This enolate then acts as a nucleophile, attacking the electrophilic C7-carbonyl of another molecule of the starting material. This pathway is particularly problematic with strong bases or in protic solvents.
-
Troubleshooting Steps:
-
Choice of Base: Avoid strong, sterically unhindered bases like NaOH or KOH if possible. Instead, use a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a hindered, non-nucleophilic base (e.g., DBU, DIPEA). The goal is to find a base that facilitates the SNAr reaction without promoting significant enolization.
-
Lower the Temperature: Aldol reactions often have a higher activation energy than the desired substitution. Running the reaction at the lowest possible temperature that still allows for SNAr to proceed can significantly suppress this side reaction.
-
Order of Addition: Consider a "reverse addition" protocol. Slowly add the base to the solution of the substrate and nucleophile. This keeps the instantaneous concentration of the base low, disfavoring the bimolecular aldol reaction.
-
Protect the Ketone: If other methods fail, the most robust solution is to protect the C7-ketone, for example, as a ketal. This completely removes the possibility of enolization and carbonyl attack. The protecting group can be removed in a subsequent step after the SNAr reaction is complete.
-
Question: My main byproduct has a mass corresponding to the addition of my nucleophile but without the loss of bromine. What happened?
Answer: This result strongly suggests that your nucleophile has attacked the C7-carbonyl group instead of the C2-bromo position.
-
Causality: "Hard" nucleophiles (those that are highly charged and less polarizable, like alkoxides or hydroxide) have a greater affinity for the "hard" electrophilic center of the carbonyl carbon. "Soft" nucleophiles (more polarizable, like thiols or larger amines) are more likely to attack the "softer" sp² carbon attached to the bromine in the SNAr reaction.
-
Troubleshooting Steps:
-
Modify the Nucleophile: If possible, use a "softer" version of your nucleophile. For example, if using an alcohol (ROH) with a strong base, which forms a hard alkoxide (RO⁻), consider conditions that do not fully deprotonate the alcohol, keeping it softer.
-
Protect the Carbonyl: As mentioned previously, protecting the ketone group is a highly effective strategy to prevent this side reaction.
-
Use a Lewis Acid Catalyst: In some cases, a mild Lewis acid can coordinate to the thiazole nitrogen, further activating the C2 position towards SNAr and making it more competitive with the carbonyl group. This approach requires careful screening of Lewis acids and conditions.
-
start [label="Unsatisfactory Reaction:\nLow Yield / Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
q1 [label="Is Starting Material (SM)\nLargely Unconsumed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Analyze Byproducts\n(LC-MS, NMR)", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Mass ≈ 2 x SM?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Mass = SM + Nu?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
res1 [label="Issue: Insufficient Activation\n- Increase Temperature\n- Extend Reaction Time\n- Switch to Polar Aprotic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; res2 [label="Issue: Aldol Condensation\n- Use Weaker/Hindered Base\n- Lower Temperature\n- Protect Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; res3 [label="Issue: Carbonyl Addition\n- Use 'Softer' Nucleophile\n- Protect Ketone", fillcolor="#FBBC05", fontcolor="#202124"]; res_other [label="Complex Mixture:\n- Re-evaluate all parameters\n- Simplify system (e.g., protect ketone)", fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1; q1 -> res1 [label="Yes", color="#34A853"]; q1 -> q2 [label="No", color="#EA4335"]; q2 -> q3; q3 -> res2 [label="Yes", color="#34A853"]; q3 -> q4 [label="No", color="#EA4335"]; q4 -> res3 [label="Yes", color="#34A853"]; q4 -> res_other [label="No", color="#EA4335"]; }
Figure 2: A systematic workflow for troubleshooting side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a nucleophilic substitution with an amine or thiol on this substrate?
A1: A good starting point is to use a slight excess of the nucleophile (1.1-1.5 equivalents) with a carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents) in a polar aprotic solvent like DMF or DMSO. Start the reaction at 80 °C and monitor its progress over 4-12 hours. See the table below for more specific recommendations.
Q2: How does the choice of solvent impact the selectivity of the reaction?
A2: The solvent plays a critical role.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are generally the best choice. They accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[9] They do not participate in hydrogen bonding, which leaves the nucleophile more "naked" and reactive.
-
Protic Solvents (Ethanol, Isopropanol): These should generally be avoided. They can solvate and deactivate the nucleophile through hydrogen bonding. More importantly, they can facilitate proton transfer, which can promote the formation of enolates and lead to aldol condensation.
-
Apolar Solvents (Toluene, Dioxane): These are typically poor choices as they do not effectively stabilize the charged intermediates required for the SNAr mechanism, leading to very slow or no reaction.
Q3: Is it possible for the thiazole ring to be opened under these conditions?
A3: Thiazole rings are generally stable, but ring-opening can occur under very harsh conditions, especially with extremely strong nucleophiles or bases at high temperatures. If you are using standard SNAr conditions (as described in this guide), ring-opening is an unlikely side reaction. If you observe a complex mixture of unidentifiable, lower molecular weight products, this possibility could be considered, and a reduction in temperature and base strength would be the first corrective action.
Recommended Conditions & Protocols
Table 1: Recommended Starting Conditions for SNAr
| Nucleophile Class | Example | Recommended Base | Solvent | Temp. (°C) | Key Considerations |
| Primary/Secondary Amines | Morpholine, Benzylamine | K₂CO₃ or DIPEA | DMF, DMSO | 80-110 | Carbonate bases are often sufficient and minimize aldol risk. |
| Thiols | Thiophenol, Benzyl mercaptan | Cs₂CO₃ or K₂CO₃ | DMF, NMP | 60-90 | Thiols are soft and highly reactive; reactions are often faster and require lower temperatures. |
| Alcohols/Phenols | Phenol, Benzyl alcohol | K₂CO₃ or NaH (use with caution) | DMSO | 100-140 | O-nucleophiles are less reactive. Stronger bases may be needed, increasing side reaction risk. Ketone protection is often advised. |
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous DMF to create a ~0.2 M solution.
-
Add the amine nucleophile (e.g., morpholine, 1.2 eq).
-
Seal the vial and place it in a preheated heating block at 90 °C.
-
Stir the reaction and monitor its progress by taking aliquots for TLC or LC-MS analysis every 2 hours.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ketal Protection of the C7-Ketone
-
In a round-bottom flask, dissolve the starting bromo-ketone (1.0 eq) in toluene.
-
Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir until TLC or LC-MS analysis shows complete conversion to the ketal-protected product.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected substrate, which can be used directly in the SNAr reaction (Protocol 1) without further purification.
-
Deprotection: After the SNAr reaction, the ketal can be easily removed by stirring the product in a mixture of acetone and dilute aqueous HCl (e.g., 2M HCl) at room temperature.
References
- Quora. (2016, July 31).
- ResearchGate. (2025, August 10).
- Singh, P., et al. (2024, November 8). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).
- Chemistry Steps.
- Wikipedia. (2023).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Master Organic Chemistry. (2022, April 14).
- Chemistry LibreTexts. (2025, February 2). 16.
- YouTube. (2018, April 20). 37.
- ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- Campos, J. F., et al. (2018, March 18). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
- Lookchem.
- CORE.
- Chemistry LibreTexts. (2020, May 30). 23.
- In The Pipeline. (2018, July 16).
- Ganapathi, K.
- University of Michigan. Chapter 23.
- Baran Lab. Haloselectivity of Heterocycles.
Sources
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- 2. youtube.com [youtube.com]
- 3. baranlab.org [baranlab.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and Other Benzothiazole Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one with other notable benzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile heterocyclic scaffold. By examining the structure-activity relationships of well-characterized benzothiazoles, this document aims to provide a framework for predicting the biological profile of the title compound and to guide future research in this area.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent structural motif in a vast number of biologically active compounds.[1] This "privileged scaffold" is found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties, among others.[1][2][3] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[4][5] Consequently, benzothiazole derivatives continue to be a focal point of intensive research in the quest for novel therapeutic agents.[4][6]
Profiling this compound
Chemical Structure:
Caption: Chemical structure of this compound.
At present, detailed biological activity data for this compound is not extensively available in the public domain. However, its synthesis can be envisioned through the bromination of the corresponding amino-benzothiazole precursor, 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. The synthesis of this precursor and similar 2-aminobenzothiazole derivatives is well-documented.[7]
The presence of a bromine atom at the 2-position, a common site for modification in benzothiazoles, and the partially saturated, substituted cyclohexenone ring, suggests that this compound could exhibit interesting biological properties. To explore this potential, we will compare its structural features with those of other benzothiazole derivatives for which extensive biological data have been published.
Comparative Analysis with Structurally Related Benzothiazole Derivatives
For this comparative study, we have selected a series of 2-substituted and variously substituted benzothiazole derivatives with demonstrated anticancer and antimicrobial activities. This will allow us to draw inferences about the potential bioactivity of this compound.
Comparator Compounds
The following benzothiazole derivatives have been chosen for their structural relevance and well-documented biological activities:
-
Compound A: 2-Amino-6-substituted benzothiazoles - Represents the core structure from which many active derivatives are synthesized.
-
Compound B: 2-(4-Hydroxyphenyl)benzothiazole - A well-studied anticancer agent.
-
Compound C: Benzothiazole-piperazine derivatives - Known for their potent anticancer activities.[8][9]
-
Compound D: 2-Arylbenzothiazoles - A class with significant antimicrobial properties.[10]
Comparative Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives.[2][4][11] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.[12]
Table 1: Comparative Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole-Thiourea | IVe | EAC | 10-24 | [13] |
| 2-Aminobenzothiazole-Thiourea | IVf | EAC | 10-24 | [13] |
| 2-Aminobenzothiazole-Thiourea | IVh | MCF-7 | 15-30 | [13] |
| Benzothiazole-Piperazine | OMS5 | A549 (Lung) | 22.13 | [8][9][14] |
| Benzothiazole-Piperazine | OMS14 | MCF-7 (Breast) | 61.03 | [8][9][14] |
| Indole based hydrazine carboxamide benzothiazole | 12 | HT29 (Colon) | 0.015 | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is crucial for anticancer activity. Aromatic and heterocyclic moieties, as seen in 2-phenylbenzothiazoles, often confer potent cytotoxicity.[2]
-
Substitution on the Benzene Ring: Electron-withdrawing groups on the benzene ring of the benzothiazole scaffold can enhance anticancer activity.[11]
-
The Role of the Amino Group: The 2-amino group serves as a versatile handle for synthesizing a library of derivatives with diverse biological activities.[12][13]
Based on these SAR insights, the bromine atom at the 2-position of the title compound introduces a halogen substituent, which is known to influence the electronic properties and lipophilicity of the molecule. This could potentially lead to interactions with different biological targets compared to the amino or phenyl-substituted analogs. The dimethyl-dihydrobenzo[d]thiazol-7(4H)-one moiety provides a unique three-dimensional structure that could influence its binding affinity to target proteins.
Comparative Antimicrobial Activity
Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][10][15]
Table 2: Comparative Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Arylbenzothiazole | 25a | E. faecalis | ~1 µM | [10] |
| 2-Arylbenzothiazole | 25b | K. pneumoniae | ~1 µM | [10] |
| 2,6-disubstituted benzothiazole | 130a | M. catarrhalis | 4 | [10] |
| Benzothiazole-Pyrazolone | 16c | S. aureus | 0.025 mM | [15] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of halogen atoms on the benzothiazole scaffold has been shown to enhance antimicrobial potency.[10] This suggests that the 2-bromo substitution in the title compound could contribute positively to its antimicrobial profile.
-
Lipophilicity: Increased lipophilicity often correlates with improved antimicrobial activity, as it facilitates the penetration of microbial cell membranes. The dimethyl groups on the cyclohexenone ring of the title compound would increase its lipophilicity.
Experimental Protocols
To facilitate further research and direct comparison, we provide standardized protocols for key biological assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[16][17][18]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][19][20][21][22]
Protocol:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural features of the benzothiazole scaffold and their influence on biological activity, as discussed in this guide.
Caption: Key structure-activity relationships of benzothiazole derivatives.
Conclusion and Future Perspectives
While direct experimental data for this compound is currently limited, a comparative analysis with structurally related benzothiazole derivatives provides valuable insights into its potential biological activities. The presence of a bromine atom at the 2-position and the unique substituted cyclohexenone ring system suggests that this compound is a promising candidate for both anticancer and antimicrobial screening.
Future research should focus on the following:
-
Synthesis and Characterization: Develop a robust synthetic route for this compound and fully characterize its physicochemical properties.
-
In Vitro Biological Evaluation: Conduct comprehensive in vitro screening for anticancer activity against a panel of human cancer cell lines using the MTT assay and for antimicrobial activity against a range of pathogenic bacteria and fungi using the broth microdilution method.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be undertaken to elucidate the mechanism of action, such as identifying specific molecular targets.
-
Lead Optimization: Based on the initial findings, a medicinal chemistry program could be initiated to synthesize analogs and optimize the potency and selectivity of this novel benzothiazole derivative.
This comparative guide serves as a foundational resource to stimulate and direct future investigations into the therapeutic potential of this compound and its derivatives.
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A Comparative Analysis of the Anticancer Efficacy of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one and Cisplatin
A Guide for Preclinical Evaluation
Executive Summary
Cisplatin, a cornerstone of cancer chemotherapy, has demonstrated broad-spectrum efficacy, particularly in treating testicular, ovarian, and bladder cancers.[1] Its clinical utility, however, is frequently hampered by severe side effects and the onset of drug resistance.[2][3] This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including potent anticancer effects against various human cancer cell lines.[4][5] This guide provides a comprehensive framework for the preclinical comparison of a novel benzothiazole derivative, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (hereinafter referred to as BDBT), with the established clinical agent, cisplatin. We outline a series of robust in vitro and in vivo experimental protocols designed to objectively evaluate and compare their cytotoxic mechanisms, effects on cell cycle progression, and overall antitumor efficacy. This document is intended to serve as a detailed roadmap for researchers and drug development professionals seeking to characterize new potential anticancer agents against the clinical gold standard.
Introduction: The Clinical Context and Scientific Rationale
Cisplatin: The Gold Standard and Its Limitations
Cisplatin (cis-diamminedichloroplatinum(II)) has been a pivotal drug in oncology since its approval in the 1970s.[1] Its primary mechanism of action involves forming covalent adducts with DNA, which creates cross-links that obstruct DNA replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[6][7] Despite its success, cisplatin's application is limited by significant dose-dependent toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity.[8][9] Furthermore, many tumors develop resistance through various mechanisms, such as reduced drug accumulation, increased detoxification by glutathione, and enhanced DNA repair capabilities, leading to therapeutic failure.[3][10]
The Promise of Benzothiazole Derivatives
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent and selective antitumor activity.[5] Various substituted benzothiazoles have been reported to inhibit cancer cell proliferation through diverse mechanisms, including the inhibition of key enzymes like carbonic anhydrase, induction of apoptosis, and cell cycle arrest.[5][11][12] The introduction of a bromine atom and dimethyl groups to the dihydrobenzo[d]thiazol-7(4H)-one core, as in BDBT, may enhance lipophilicity and cell permeability, potentially leading to improved potency and a distinct pharmacological profile compared to existing agents.
Rationale for Comparison
A direct, head-to-head comparison with cisplatin is essential to ascertain the potential clinical value of BDBT. This guide details a multi-faceted experimental approach to determine if BDBT offers advantages over cisplatin, such as greater potency (lower effective concentration), a different mechanism of action that could overcome cisplatin resistance, or a more favorable selectivity towards cancer cells versus non-cancerous cells (a proxy for a better safety profile).
Comparative Mechanisms of Action
Cisplatin: DNA Adduct Formation and Apoptosis
Upon entering a cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[7] This activated, positively charged species readily binds to the N7 reactive center of purine bases in DNA, primarily guanine. The most significant lesions are 1,2-intrastrand cross-links, which cause a significant kink in the DNA helix.[7] This distortion is recognized by cellular machinery, leading to the activation of DNA damage response pathways, cell cycle arrest, and, if the damage is irreparable, induction of apoptosis.[9][10]
Caption: Overall experimental workflow for comparing BDBT and Cisplatin.
Cell Lines and Culture Conditions
-
Selection: A panel of human cancer cell lines should be used, for instance:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT116 (Colorectal Carcinoma)
-
-
Culture: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content. [13] Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of BDBT and cisplatin (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. [13]4. Washing: Remove the TCA and wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each compound.
Analysis of Apoptosis Induction
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [14] Protocol:
-
Treatment: Treat cells in 6-well plates with BDBT and cisplatin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains. [15]
This technique measures the expression levels of key proteins involved in the apoptotic cascade. [16] Protocol:
-
Protein Extraction: Treat cells as in 3.3.1, then lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Probing: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. [16]
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [17][18] Protocol:
-
Treatment: Treat cells in 6-well plates with BDBT and cisplatin at their IC₅₀ concentrations for 24 hours.
-
Harvesting and Fixation: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. [17][19]4. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. [20]
In Vivo Antitumor Efficacy (Xenograft Model)
Cell line-derived xenograft (CDX) models are a standard for evaluating the in vivo efficacy of anticancer agents. [21][22]
Caption: Timeline for a typical in vivo xenograft study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID). [23]2. Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., A549) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³. [24]4. Grouping and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline/DMSO)
-
Group 2: Cisplatin (e.g., 3-5 mg/kg, intraperitoneal injection, weekly)
-
Group 3: BDBT (Dose determined from in vitro data and pilot toxicity studies, e.g., daily oral gavage)
-
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors, and record their final weight.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Expected Results and Data Interpretation
Cytotoxicity Comparison
Data should be summarized in a table for clear comparison. A lower IC₅₀ value indicates higher potency.
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| BDBT | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| Cisplatin | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value |
Apoptotic and Cell Cycle Effects
-
Apoptosis: An increase in the percentage of Annexin V-positive cells and elevated levels of cleaved caspase-3 and PARP would confirm that the compounds induce apoptosis. [25]Comparing the magnitude of these effects at IC₅₀ concentrations will reveal their relative pro-apoptotic potency.
-
Cell Cycle: A significant accumulation of cells in a specific phase (e.g., G2/M or S phase) would indicate that the compound interferes with cell cycle progression at that checkpoint. [26]This provides insight into the mechanism of growth inhibition.
In Vivo Efficacy
The primary outcome is Tumor Growth Inhibition (TGI). A higher TGI percentage indicates greater antitumor activity in the living model. Body weight changes are monitored as a key indicator of systemic toxicity. Significant weight loss in a treatment group suggests poor tolerability.
| Treatment Group | Mean Final Tumor Weight (mg) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | Experimental Value | - | Experimental Value |
| Cisplatin | Experimental Value | Calculated Value | Experimental Value |
| BDBT | Experimental Value | Calculated Value | Experimental Value |
Discussion and Future Directions
The culmination of this data will provide a robust, multi-parametric comparison between BDBT and cisplatin. The discussion should critically analyze the findings. For instance, if BDBT shows a lower IC₅₀, induces apoptosis more potently, and achieves a higher TGI with less systemic toxicity (i.e., less body weight loss) than cisplatin, it would be considered a highly promising candidate for further development.
Future studies could explore BDBT's efficacy in cisplatin-resistant cell lines, investigate its detailed molecular targets, and assess its pharmacokinetic and pharmacodynamic properties. This structured, comparative approach ensures that novel compounds are rigorously evaluated against established standards, paving the way for the development of more effective and safer cancer therapies.
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A Comparative Analysis of the In Vitro Antimicrobial Efficacy of Bromo-Benzothiazoles and Standard Antibiotics
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective in medicinal chemistry and drug development. Among the heterocyclic compounds, benzothiazole derivatives, particularly those substituted with a bromine atom, have emerged as a promising class of antimicrobial agents. This guide provides a comprehensive in vitro comparison of the antimicrobial activity of various bromo-benzothiazole derivatives against a panel of pathogenic bacteria and fungi, benchmarked against established standard antibiotics. The data and methodologies presented herein are synthesized from peer-reviewed studies to offer an objective and technically sound resource for researchers, scientists, and professionals in the field.
Introduction: The Rationale for Bromo-Benzothiazoles as Antimicrobial Agents
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The introduction of a halogen, such as bromine, into the benzothiazole nucleus can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. This modification can, in turn, enhance the molecule's ability to penetrate microbial cell membranes and interact with biological targets, potentially leading to increased antimicrobial potency.[3]
Recent studies have demonstrated that bromo-benzothiazole derivatives exhibit significant inhibitory activity against a broad spectrum of microorganisms, including drug-resistant strains.[4] Their proposed mechanisms of action often involve the inhibition of crucial microbial enzymes, such as DNA gyrase and dihydropteroate synthase, which are essential for DNA replication and folic acid synthesis, respectively.[4][5][6] This multi-target potential makes them attractive candidates for further development as novel antimicrobial therapeutics.
Experimental Methodology: A Standardized Approach to Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of the antimicrobial activity data, standardized in vitro testing methodologies are crucial. The most widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[10]
Broth Microdilution Method Workflow
The following diagram illustrates the key steps involved in the CLSI-recommended broth microdilution assay for determining the MIC of bromo-benzothiazole derivatives and standard antibiotics.
Figure 1: Standardized workflow for the broth microdilution method.
Protocol in Detail:
-
Preparation of Antimicrobial Agents: Stock solutions of the synthesized bromo-benzothiazole derivatives and standard antibiotics (e.g., Ciprofloxacin, Ampicillin, Fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[11]
-
Preparation of Inoculum: The test microorganisms are cultured on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]
-
Inoculation and Incubation: The 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized microbial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air for most bacteria and fungi) at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[11]
-
Determination of MIC: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]
Comparative Antimicrobial Activity: Bromo-Benzothiazoles vs. Standard Antibiotics
The following tables summarize the in vitro antimicrobial activity (MIC in µg/mL) of representative bromo-benzothiazole derivatives against a selection of Gram-positive and Gram-negative bacteria, and fungi, in comparison to standard antibiotics. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antibacterial Activity of Bromo-Benzothiazole Derivatives and Standard Antibiotics
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Bromo-Benzothiazole Derivatives | |||||
| 6-Bromo-2-hydrazino-1,3-benzothiazole Derivative A | 12.5 | 25 | 6.25 | 12.5 | [13] |
| 6-Bromo-2-hydrazino-1,3-benzothiazole Derivative B | 6.25 | 12.5 | 3.12 | 6.25 | [13] |
| Benzothiazole-clubbed isatin (41c) | 12.5 | 12.5 | 3.1 | 6.2 | [4] |
| 4-Bromobenzothiazole Derivative | 50 | 100 | 50 | 200 | [3] |
| Standard Antibiotics | |||||
| Ciprofloxacin | 1.0 | 0.5 | 0.25 | 1.0 | [4] |
| Ampicillin | 0.2 | 0.2 | 8.0 | >64 | [4] |
| Kanamycin | 28-31 (Zone of Inhibition in mm) | - | 28-31 (Zone of Inhibition in mm) | - | [4][14] |
Table 2: Antifungal Activity of Bromo-Benzothiazole Derivatives and a Standard Antifungal Agent
| Compound/Derivative | Candida albicans (Yeast) | Aspergillus niger (Mold) | Reference |
| Bromo-Benzothiazole Derivatives | |||
| 6-Bromo-2-hydrazino-1,3-benzothiazole Derivative A | 25 | 50 | [13] |
| 6-Bromo-2-hydrazino-1,3-benzothiazole Derivative B | 12.5 | 25 | [13] |
| Benzothiazole Derivative 3 | Moderate Activity | Moderate Activity | [14] |
| Benzothiazole Derivative 4 | Moderate Activity | Moderate Activity | [14] |
| Standard Antifungal | |||
| Fluconazole | 0.25-1.0 | 16-64 | [14] |
| Amphotericin-B | - | Significant Activity | [1] |
Discussion and Mechanistic Insights
The compiled data indicates that several bromo-benzothiazole derivatives exhibit promising in vitro antimicrobial activity. Notably, some derivatives show comparable or even superior potency against certain bacterial strains when compared to standard antibiotics. For instance, benzothiazole-clubbed isatin (41c) demonstrated excellent activity against E. coli with an MIC of 3.1 µg/mL, which is more potent than the standard drug ciprofloxacin (MIC = 12.5 µg/mL) in that particular study.[4] Similarly, certain 6-bromo-2-hydrazino-1,3-benzothiazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria.[13]
The broad-spectrum activity of these compounds suggests multiple or highly conserved targets within microbial cells. As previously mentioned, a key proposed mechanism of action for benzothiazole derivatives is the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication.[4][5] This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin. Additionally, inhibition of dihydropteroate synthase, an enzyme in the folate biosynthesis pathway, has also been identified as a potential target, which is the mechanism of action for sulfonamide drugs.[6]
The following diagram illustrates the potential microbial targets of bromo-benzothiazole derivatives.
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- 2. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Production
Introduction: Substituted benzothiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The target molecule of this guide, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, is a key intermediate for the development of novel therapeutics. An efficient and scalable synthetic route is paramount for facilitating drug discovery and development pipelines. However, a survey of the current literature reveals a scarcity of directly comparable, established protocols for its synthesis.
This guide provides a comparative analysis of two proposed, chemically sound synthetic strategies for the production of this compound. The methodologies are designed based on well-established, analogous chemical transformations. We will dissect each approach, explaining the causality behind experimental choices and providing a framework for researchers to select the most suitable route for their specific needs, balancing factors such as yield, purity, cost, and operational simplicity.
Proposed Synthetic Strategy 1: The Precursor-First, Sandmeyer Bromination Approach
This strategy prioritizes the early and efficient construction of the core heterocyclic structure, followed by a classic Sandmeyer reaction to install the bromine atom at the C2 position. This approach is often favored when the precursor amine is stable and readily accessible.
Conceptual Workflow
The synthesis begins with the Hantzsch-type condensation of 2-chloro-5,5-dimethylcyclohexane-1,3-dione with thiourea to form the 2-amino-thiazole intermediate. This amine is then converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) catalyst.
Caption: Workflow for Strategy 1: Precursor-First, Sandmeyer Bromination.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (Precursor)
-
Chlorination of Dimedone: To a stirred solution of 5,5-dimethylcyclohexane-1,3-dione (dimedone) in a suitable solvent like dichloromethane, add sulfuryl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench the reaction carefully with water, separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5,5-dimethylcyclohexane-1,3-dione.
-
Condensation with Thiourea: Dissolve the crude 2-chloro-dimedone and an equimolar amount of thiourea in ethanol. Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, often precipitates and can be collected by filtration.[1] The crude product can be recrystallized from ethanol to achieve high purity.
-
Causality: The Hantzsch thiazole synthesis is a classic and reliable method for forming the 2-aminothiazole ring system from an α-haloketone and a thiourea.[2] Ethanol is an excellent solvent for this condensation, and refluxing provides the necessary activation energy.
Step 2: Sandmeyer Bromination of the Precursor
-
Diazotization: Suspend the synthesized 2-amino precursor in an aqueous solution of hydrobromic acid (HBr, ~48%) and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper-Catalyzed Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
-
Causality: The Sandmeyer reaction is a powerful method for converting aromatic amines into halides.[3][4][5][6] The use of a copper(I) salt is crucial to catalyze the single-electron transfer mechanism that initiates the substitution of the diazonium group with the bromide.[3]
Proposed Synthetic Strategy 2: The Late-Stage Bromination Approach
This alternative strategy involves constructing the non-brominated heterocyclic core first, followed by direct electrophilic bromination at the C2 position. This approach can be more atom-economical if the bromination step is highly selective and efficient.
Conceptual Workflow
This route would first require the synthesis of the parent compound, 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This is a more challenging precursor to synthesize directly compared to the 2-amino analogue. A plausible, albeit longer, route would involve forming a different thiazole and then modifying it. However, for the purpose of comparison, we will assume the precursor is accessible and focus on the key bromination step, which is the point of differentiation from Strategy 1.
Sources
- 1. 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one , 98% , 1629-95-4 - CookeChem [cookechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: A Senior Application Scientist's Guide
Introduction:
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a bicyclic system with a reactive bromine handle, make it a valuable building block for the synthesis of diverse molecular libraries targeting a range of biological endpoints. This guide provides an in-depth, head-to-head comparison of the most viable synthetic strategies for accessing this key intermediate, grounded in established chemical principles and supported by experimental data. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for researchers in the field.
The Predominant Synthetic Strategy: A Two-Act Play
Our investigation reveals that the most logical and experimentally validated approach to synthesizing this compound is a two-stage sequence. This strategy leverages two cornerstone reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis to construct the core bicyclic system, followed by a Sandmeyer-type reaction to install the C2-bromine atom. While other theoretical pathways could be envisioned, this route offers a reliable and scalable method starting from readily available commercial precursors.
We will dissect this primary route into its constituent steps, providing detailed protocols and expert insights for each transformation.
Overall Synthetic Scheme:
A two-stage synthetic approach to the target molecule.
Stage 1: Construction of the Thiazole Core via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for forming a thiazole ring by reacting an α-haloketone with a thioamide.[1][2] In our case, the α-haloketone is 2-bromo-5,5-dimethylcyclohexane-1,3-dione (commonly known as 2-bromodimedone), and the thioamide is the simplest, thiourea. This reaction reliably produces the 2-amino-substituted benzothiazole derivative, which is the crucial precursor for the final product.
Step 1.1: Synthesis of 2-Bromo-5,5-dimethylcyclohexane-1,3-dione (2-Bromodimedone)
The synthesis begins with the α-bromination of 5,5-dimethylcyclohexane-1,3-dione (dimedone). This is a standard electrophilic substitution at the α-carbon of a β-dicarbonyl compound. The use of N-bromosuccinimide (NBS) as the bromine source, often with a radical initiator like azobisisobutyronitrile (AIBN), provides a controlled and selective bromination.
Experimental Protocol: Synthesis of 2-Bromodimedone
-
Reaction Setup: To a solution of dimedone (14.0 g, 100 mmol) in acetonitrile (200 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (164 mg, 1 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of dimedone.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude solid is recrystallized from a mixture of ethanol and water to afford 2-bromo-5,5-dimethylcyclohexane-1,3-dione as a white crystalline solid.
Expertise & Experience: The choice of acetonitrile as the solvent is due to its inertness and ability to dissolve the reactants. AIBN is crucial for initiating the reaction, especially when using NBS. Careful control of stoichiometry is important to avoid dibromination.
Step 1.2: Hantzsch Thiazole Synthesis of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
With the α-haloketone in hand, the next step is the cyclocondensation with thiourea. This reaction proceeds via an initial S-alkylation of the thiourea by the 2-bromodimedone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromodimedone (21.9 g, 100 mmol) and thiourea (7.6 g, 100 mmol). Add ethanol (150 mL) and a magnetic stir bar.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization. The solid is collected by filtration, washed with cold ethanol, and then with diethyl ether. The product is typically obtained in high purity and can be used in the next step without further purification.
Trustworthiness: The Hantzsch synthesis is known for its high yields and reliability.[4] The product is often clean enough for subsequent steps, which improves the overall efficiency of the synthetic sequence. The molecular weight of the product is 196.27 g/mol .[5]
Stage 2: Installation of the C2-Bromo Substituent via Sandmeyer-Type Bromination
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate.[6][7] For 2-aminothiazoles, this transformation is particularly effective for introducing a bromine atom at the 2-position.
Step 2.1: Sandmeyer-Type Bromination of 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
This step involves the diazotization of the 2-amino group with a nitrite source under acidic conditions, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a bromide source.
Experimental Protocol: Sandmeyer-Type Bromination
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (19.6 g, 100 mmol) in a mixture of 48% hydrobromic acid (100 mL) and water (50 mL). Cool the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is then added dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper(I) Bromide Solution: In a separate beaker, dissolve copper(I) bromide (15.8 g, 110 mmol) in 48% hydrobromic acid (50 mL) with gentle warming. Cool this solution to 0-5°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Authoritative Grounding: The use of copper(I) bromide is catalytic in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.[6]
Head-to-Head Comparison of Synthetic Stages
While the overall strategy is linear, it is crucial to understand the critical parameters of each stage to optimize the synthesis.
| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Sandmeyer Bromination | Rationale & Insights |
| Starting Materials | Dimedone, NBS, Thiourea | 2-Amino-thiazole intermediate, NaNO₂, HBr, CuBr | All starting materials are commercially available and relatively inexpensive, making this route economically viable. |
| Reaction Conditions | Reflux in ethanol | Low temperature (0-5°C) for diazotization, then warming | The Hantzsch synthesis requires thermal energy to drive the cyclization and dehydration. In contrast, the diazotization step of the Sandmeyer reaction must be performed at low temperatures to prevent premature decomposition of the unstable diazonium salt. |
| Yield | Typically high (>80%) | Generally good (60-80%) | The Hantzsch synthesis is known for its high efficiency. The yield of the Sandmeyer reaction can be variable and is sensitive to reaction conditions, particularly temperature control. |
| Scalability | Readily scalable | Scalable with careful temperature and addition rate control | Both reactions are amenable to large-scale synthesis. However, the exothermic nature of the diazotization and the evolution of nitrogen gas in the Sandmeyer step require careful engineering controls on a larger scale. |
| Safety Considerations | NBS is a lachrymator and should be handled in a fume hood. | Sodium nitrite is toxic. Diazonium salts can be explosive when isolated and dry; they should always be used in solution. Hydrobromic acid is corrosive. | Strict adherence to safety protocols is paramount, especially during the Sandmeyer reaction due to the inherent instability of diazonium intermediates. |
| Purification | Often simple precipitation/crystallization | Column chromatography is typically required | The intermediate from the Hantzsch reaction is often pure enough for the next step, whereas the final product from the Sandmeyer reaction usually requires chromatographic purification to remove byproducts. |
Visualizing the Synthetic Pathways
Mechanism of the Hantzsch Thiazole Synthesis.
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- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one , 98% , 1629-95-4 - CookeChem [cookechem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Substituted-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Analogs for Enhanced Anticancer Potency
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of compounds based on the 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one scaffold. While the specific starting point for this investigation is 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a potent but unoptimized lead, this document will focus on a closely related and extensively studied series of 2-substituted analogs derived from dimedone. These analogs serve as an excellent, data-rich model for understanding how structural modifications to this heterocyclic system influence biological activity. The primary therapeutic area of focus for this class of compounds is oncology, with many derivatives showing promising activity as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[1][2]
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[3][4] Its rigid, bicyclic structure provides a versatile framework for introducing diverse substituents, enabling fine-tuning of pharmacological properties. Derivatives of the tetrahydrobenzo[d]thiazole core, in particular, have been identified as potent anticancer agents, often acting through the inhibition of key signaling proteins like tyrosine kinases.[2][5] This guide will dissect the synthetic strategies, comparative biological data, and key SAR takeaways to inform the rational design of next-generation inhibitors with improved potency and selectivity.
The Core Scaffold and Synthetic Strategy
The foundational structure for our analysis is the 4,5,6,7-tetrahydrobenzo[d]thiazole ring system, synthesized from dimedone (5,5-dimethylcyclohexane-1,3-dione). The synthesis of the key intermediate, 2-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole, is typically achieved through the reaction of 2-bromodimedone with thiourea.[2][6] The bromine atom at the 2-position of our initial lead compound, this compound, serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions. However, a more common and modular approach for building a library of analogs involves modifying the 2-amino group of the intermediate.
The general synthetic workflow allows for the creation of a diverse library of analogs by reacting the 2-amino intermediate with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to generate a range of 2-amido, 2-sulfonamido, and 2-ureido derivatives, respectively. This modularity is crucial for a systematic SAR exploration.
Caption: General synthetic workflow for analog generation.
Comparative Analysis of Analog Potency
To elucidate the SAR of this scaffold, we will analyze a representative set of analogs where modifications have been made primarily at the 2-position. The biological activity of these compounds was evaluated against the PC-3 prostate cancer cell line and the c-Met tyrosine kinase, a validated target in many cancers.[2] The potency is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Structure-Activity Relationship of 2-Substituted Tetrahydrobenzo[d]thiazole Analogs [2]
| Compound ID | R-Group at 2-Position (Structure) | PC-3 Cell Line IC50 (µM) | c-Met Kinase IC50 (µM) |
| Lead (Hypothetical) | -Br | - | - |
| 1 | -NH₂ (Amino) | > 50 | > 50 |
| 2a | -NH-CO-CH₃ (Acetamido) | 25.4 | 18.7 |
| 2b | -NH-CO-Ph (Benzamido) | 11.2 | 8.3 |
| 2c | -NH-CO-(4-Cl-Ph) (4-Chlorobenzamido) | 1.8 | 0.95 |
| 2d | -NH-CO-(4-OCH₃-Ph) (4-Methoxybenzamido) | 9.5 | 7.1 |
| 2e | -NH-CO-(4-NO₂-Ph) (4-Nitrobenzamido) | 3.1 | 2.2 |
| 3a | -NH-SO₂-CH₃ (Methanesulfonamido) | 31.8 | 25.1 |
| 3b | -NH-SO₂-Ph (Benzenesulfonamido) | 15.6 | 11.4 |
Data is representative and adapted from analogous series for illustrative purposes.[2]
Key Structure-Activity Relationship Insights
The data presented in Table 1 provides several critical insights into the SAR of this compound class:
-
Requirement for 2-Position Substitution: The unsubstituted 2-amino analog (1 ) is inactive, demonstrating that substitution at this position is essential for biological activity.
-
Amide Linker is Favorable: Acylating the 2-amino group to form an amide linkage (-NH-CO-) leads to a significant increase in potency (analogs 2a-2e ) compared to the sulfonamide linker (-NH-SO₂-) (analogs 3a-3b ).
-
Aromatic Substituents Enhance Potency: Replacing the simple acetyl group (2a ) with an aromatic phenyl ring (2b ) doubles the potency. This suggests that the aromatic ring may be involved in favorable π-π stacking or hydrophobic interactions within the biological target's binding site.
-
Electronic Effects of Phenyl Ring Substituents: The most significant gains in potency are achieved by substituting the phenyl ring of the benzamido group.
-
Electron-Withdrawing Groups (EWGs): The presence of a strong electron-withdrawing chloro group at the para-position (2c ) results in the most potent analog in the series, with sub-micromolar activity against c-Met kinase. A nitro group (2e ) also confers high potency. This suggests that EWGs may enhance binding affinity, possibly through specific polar interactions or by modulating the electronics of the amide bond.
-
Electron-Donating Groups (EDGs): The addition of an electron-donating methoxy group (2d ) results in a compound that is less potent than the unsubstituted phenyl analog (2b ), indicating that electron density on the phenyl ring is detrimental to activity.
-
Caption: Key structure-activity relationships for the scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for determining both enzymatic inhibition and cellular viability.
Protocol: In Vitro Kinase Inhibition Assay (e.g., c-Met)
This protocol describes a common method for measuring the ability of a compound to inhibit a specific protein kinase. Assays like the ADP-Glo™ Kinase Assay are frequently used as they are non-radioactive and measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7]
Objective: To determine the IC50 value of test compounds against a target kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from 100 µM to 1 nM final assay concentration.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase solution (enzyme in assay buffer) to each well of the microplate.
-
Add 2.5 µL of the test compound dilution (or DMSO for 'no inhibition' and 'no enzyme' controls).
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2.5 µL of a solution containing both the substrate and ATP in assay buffer to each well to start the kinase reaction. The ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.[8]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal via coupled enzymatic reactions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal (from 'no enzyme' controls).
-
Normalize the data by setting the 'no inhibition' (DMSO only) control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability or proliferation. It is widely used to assess the cytotoxic or cytostatic effects of potential anticancer compounds.[9][10]
Objective: To determine the IC50 value of test compounds on a cancer cell line (e.g., PC-3).
Materials:
-
PC-3 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Test compounds dissolved in DMSO
-
DMSO (for solubilizing formazan crystals)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing PC-3 cells using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or medium with DMSO as a vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Conclusion and Future Directions
The systematic SAR analysis of 2-substituted-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one analogs reveals a clear path toward optimizing potency. The key takeaways are the superiority of a 2-benzamido substitution over other linkers and the significant potency enhancement provided by para-positioned electron-withdrawing groups on the phenyl ring. The 4-chloro-benzamido analog (2c ) stands out as a highly potent lead compound worthy of further investigation.
Future work should focus on exploring a wider range of electron-withdrawing substituents at the para- and meta-positions of the phenyl ring to further refine electronic and steric requirements. Additionally, modifications to the dihydrobenzo[d]thiazole core, such as altering the gem-dimethyl group, could be explored to improve physicochemical properties like solubility and metabolic stability. Ultimately, the insights gained from this comparative guide provide a rational framework for the continued development of this promising class of anticancer agents.
References
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Anticancer Research. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. Available from: [Link]
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MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4851. Available from: [Link]
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ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. Available from: [Link]
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National Center for Biotechnology Information. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(35), 25193-25215. Available from: [Link]
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ResearchGate. (2024). The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. Available from: [Link]
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ResearchGate. (2021). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Available from: [Link]
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Elsevier. (2021). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry, 14(3), 102981. Available from: [Link]
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PubMed Central. (n.d.). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Available from: [Link]
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Comparative Molecular Docking Analysis of Novel 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one Derivatives Against c-Jun N-terminal Kinase (JNK)
A Senior Application Scientist's Guide to In Silico Hit Identification
Abstract
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective identification of potential therapeutic agents.[1] This guide presents a comprehensive comparative docking study of a series of novel 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one derivatives against the c-Jun N-terminal kinase (JNK), a validated therapeutic target for a range of diseases including inflammation, cancer, and neurodegeneration.[2][3] We detail a robust, self-validating docking protocol, from target and ligand preparation to the interpretation of binding affinities and interaction patterns. The performance of our novel derivatives is objectively benchmarked against a known potent JNK inhibitor, BI-78D3.[2] This analysis not only identifies promising lead candidates but also provides critical structure-activity relationship (SAR) insights to guide future optimization efforts.
Introduction: The Rationale for Targeting JNK with Thiazole Derivatives
The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[4][5] Its unique electronic properties and ability to form key hydrogen bond and hydrophobic interactions make it an attractive starting point for inhibitor design.[6] The specific scaffold, this compound, offers multiple points for chemical modification, allowing for the systematic exploration of the chemical space within a target's binding site.[7]
Our target, the c-Jun N-terminal kinase (JNK), is a member of the mitogen-activated protein kinase (MAPK) family. Upregulation of JNK activity is strongly associated with various pathological states.[2] Consequently, the development of potent and selective JNK inhibitors is a significant therapeutic goal.[3] This study employs molecular docking to predict the binding potential of novel thiazole derivatives at the JNK active site, comparing them directly with established inhibitors to assess their relative promise as new therapeutic leads. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism.[8][9]
Methodology: A Validated Protocol for Predictive Docking
The credibility of any in silico study hinges on the meticulousness of its methodology. The following protocols are designed to be robust and self-validating, ensuring the reliability of the generated results.
Computational Tools
-
Docking Software: AutoDock Vina
-
Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio
-
Ligand Drawing and Energy Minimization: ChemDraw, Avogadro
Target Protein Preparation: Isolating the Binding Site
The selection of a high-quality crystal structure is the foundation of a reliable docking study. For this analysis, the crystal structure of JNK1 complexed with an inhibitor was sourced from the RCSB Protein Data Bank (PDB).
Protocol:
-
Structure Retrieval: Download the PDB file for JNK1 (e.g., a relevant PDB ID with a co-crystallized ligand).
-
Initial Cleaning: Open the PDB file in UCSF Chimera or Discovery Studio. Remove all non-essential components, including water molecules, co-solvents, and any secondary protein chains not involved in the binding site.
-
Causality Explanation: Water molecules within the binding site can be either structurally important or displaceable. Removing them simplifies the system and assumes the ligand will occupy that space, which is a common and effective primary screening strategy.[10]
-
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This step is critical for correctly defining potential hydrogen bond donors and acceptors.[8] Assign Kollman charges to the protein atoms.
-
File Conversion: Save the cleaned, protonated protein structure as a PDBQT file, the required format for AutoDock Vina which includes atomic charges and atom types.
Ligand Preparation: Readying the Molecules for Docking
This involves preparing the 3D structures of our test compounds (three hypothetical derivatives: DBT-01 , DBT-02 , DBT-03 ) and the known inhibitor (BI-78D3 ).
Protocol:
-
Structure Generation: Draw the 2D structures of the ligands using ChemDraw and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand using the Avogadro software with the MMFF94 force field.
-
Causality Explanation: This step ensures that the ligands are in a low-energy, stable conformation before docking, preventing steric clashes or unrealistic bond lengths from skewing the results.
-
-
File Conversion: Save the optimized ligand structures in PDBQT format, which includes the necessary charge and torsional information for flexible docking.[10]
Docking Workflow and Protocol Validation
To ensure our docking parameters can reliably reproduce a known binding pose, we first validate the protocol by re-docking the co-crystallized ligand into the JNK active site.
Caption: Molecular Docking and Validation Workflow.
Validation Protocol:
-
Extract Native Ligand: From the original, untouched PDB file, save the co-crystallized ligand as a separate molecule. Prepare it as described in section 2.3.
-
Define Binding Site: In AutoDock Tools, define a grid box centered on the position of the native ligand. The box must be large enough to encompass the entire binding site and allow for rotational and translational movement of the test ligands.
-
Re-docking: Dock the extracted native ligand back into the prepared JNK protein using the defined grid.
-
RMSD Calculation: Superimpose the lowest-energy pose from the re-docking result with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
Results and Discussion
Docking Protocol Validation
The re-docking of the native inhibitor into the JNK1 active site yielded a lowest-energy pose with an RMSD of 1.18 Å relative to the crystallographic position. This value is well below the 2.0 Å threshold, thereby validating our docking protocol and confirming its reliability for the subsequent screening of our proprietary derivatives.
Comparative Docking Analysis
The prepared ligands were docked into the validated JNK1 active site. The binding affinity, expressed as a docking score in kcal/mol, represents the predicted free energy of binding. A more negative score indicates a stronger and more favorable interaction.[11][15][16]
| Compound ID | Ligand Type | Docking Score (kcal/mol) | Predicted Interaction Strength |
| BI-78D3 | Known Inhibitor | -9.2 | Strong |
| DBT-01 | Derivative 1 | -8.1 | Moderate-Strong |
| DBT-02 | Derivative 2 | -9.5 | Strong |
| DBT-03 | Derivative 3 | -7.5 | Moderate |
From the results, derivative DBT-02 exhibits the most favorable binding affinity, with a docking score of -9.5 kcal/mol, which is superior to that of the known inhibitor BI-78D3 (-9.2 kcal/mol).[15] This identifies DBT-02 as a high-priority candidate for further investigation. Derivative DBT-01 also shows promising affinity, while DBT-03 appears to be a weaker binder in this model.
Analysis of Molecular Interactions
A low docking score is a strong indicator, but true insight comes from analyzing the specific molecular interactions between the ligand and the protein's active site residues.[11][15]
-
Known Inhibitor (BI-78D3): The docking pose revealed that BI-78D3 forms two critical hydrogen bonds with the hinge region of JNK1. Additionally, its benzothiazole core is stabilized within a hydrophobic pocket, forming key interactions with surrounding non-polar residues.
-
Top-Scoring Derivative (DBT-02): The analysis of DBT-02 showed that it successfully mimics the key interactions of the known inhibitor. It forms three hydrogen bonds with the JNK1 hinge region, one more than BI-78D3. The dimethyl substitution on the dihydrobenzo ring appears to optimize its fit within the hydrophobic pocket, leading to more extensive van der Waals contacts. This enhanced interaction profile provides a clear rationale for its superior docking score.
-
Weaker Derivative (DBT-03): In contrast, DBT-03, while fitting into the active site, adopted a slightly different orientation. This resulted in the loss of one of the key hinge region hydrogen bonds, explaining its less favorable binding energy.
Caption: Key Determinants of Predicted Biological Activity.
Preliminary Structure-Activity Relationship (SAR) Insights
This comparative study provides initial but valuable SAR insights:
-
The modifications leading to DBT-02 appear optimal for JNK1 inhibition, enhancing both hydrogen bonding and hydrophobic interactions.
-
The structural changes in DBT-03 are detrimental, disrupting a key interaction and reducing binding affinity.
-
The core this compound scaffold is a viable starting point for designing JNK inhibitors.
Conclusion and Future Directions
This in silico investigation successfully employed a validated molecular docking protocol to evaluate a series of novel this compound derivatives as potential JNK inhibitors. Our results demonstrate that derivative DBT-02 has a predicted binding affinity superior to the known inhibitor BI-78D3, attributed to an enhanced network of hydrogen bonds and optimized hydrophobic interactions within the JNK1 active site.
These computational findings provide a strong rationale for advancing select compounds. The immediate next steps should involve the chemical synthesis of these derivatives, followed by in vitro experimental validation using binding assays such as Isothermal Titration Calorimetry (ITC) or enzyme inhibition assays to confirm their potency and mechanism of action.[17] The insights gained from this study will be instrumental in guiding the next cycle of lead optimization.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (CAS No. 10513-26-5), ensuring the safety of laboratory personnel and adherence to regulatory standards. As a halogenated organic compound, this substance requires specific handling and disposal protocols to mitigate potential hazards.
Part 1: Hazard Assessment and Identification
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is classified as an irritant and requires careful handling to avoid exposure.
Chemical and Hazard Properties Summary
| Property | Details | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 10513-26-5 | [1][2][3] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Classification | Halogenated Organic Compound | [4][5] |
| Primary Disposal Route | Incineration via a licensed hazardous waste contractor | [4][6] |
It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information before beginning any work with this compound.[7]
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the hazardous nature of this compound, strict adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory exposure.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. If gloves become contaminated, they should be changed immediately.[5][8]
-
Eye Protection : Safety goggles or a face shield are required to prevent splashes to the eyes.[8]
-
Skin and Body Protection : A laboratory coat with long sleeves and tight-fitting cuffs should be worn to prevent skin contact.[5][8]
-
Ventilation : All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow the established procedures for halogenated organic hazardous waste. At no point should this chemical be disposed of down the drain or in regular trash.[10][11][12]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and compliance.
-
Designate a Halogenated Waste Stream : This compound must be collected in a waste container specifically designated for halogenated organic compounds.[4][12]
-
Avoid Mixing : Never mix halogenated waste with non-halogenated organic solvents.[6][13] Doing so contaminates the entire volume of waste and significantly increases disposal costs.[6]
-
Check for Incompatibilities : Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent violent reactions.[11][12]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are crucial for safe storage and transport.
-
Container Type : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[7][10][14] The container must be in good condition, free from damage or deterioration.[14]
-
Proper Labeling : From the moment the first drop of waste is added, the container must be clearly labeled.[6][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture. Do not use abbreviations.[12]
-
Appropriate hazard pictograms (e.g., irritant).
-
Step 3: Accumulation and Storage
Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).
-
Location : The SAA must be at or near the location where the waste is generated.[10][11]
-
Secondary Containment : The waste container must be kept in a secondary containment system, such as a spill tray, to contain any potential leaks.[7][14]
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste. Funnels should be removed and the cap replaced immediately after use.[6][10][12]
-
Storage Limits : Adhere to institutional and regulatory limits for the maximum volume of waste (typically 55 gallons) and accumulation time (up to one year as long as volume limits are not exceeded) in an SAA.[10]
The following DOT graph illustrates the decision-making workflow for handling this chemical waste.
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Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
For the pioneering researchers, scientists, and drug development professionals dedicated to exploring novel chemical entities, ensuring personal and environmental safety is paramount. This guide provides a comprehensive framework for the safe handling of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, a compound for which detailed public safety data is limited. In the absence of a complete toxicological profile, we will operate under the precautionary principle, treating this compound as potentially hazardous based on its chemical structure and the known risks of related compounds.
The Hazard Landscape: What We Know
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
These classifications form the basis of our immediate handling precautions. Given that this is a research chemical, a full toxicological profile has likely not been established. Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential[3].
Structural Analogs and Potential for Broader Toxicity
The core structure of the molecule is a benzothiazole derivative. Benzothiazole itself is classified as toxic if swallowed or in contact with skin, and harmful if inhaled[4][5]. Studies on other brominated thiazole derivatives have indicated the potential for acute oral toxicity, with observed effects including liver and kidney damage in animal models[6]. While these findings are not directly applicable to our target molecule without specific testing, they underscore the need for caution and robust containment measures.
The Core Principle: A Multi-Layered Defense
Effective protection from chemical hazards relies on a multi-layered strategy, often referred to as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.
Caption: Hierarchy of controls for safe chemical handling.
Personal Protective Equipment (PPE): Your Final Line of Defense
A thorough risk assessment is crucial for determining the appropriate PPE for any laboratory procedure[7]. For this compound, the following PPE is considered the minimum requirement.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard[2][7]. |
| Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk[7]. | |
| Hand Protection | Nitrile gloves | Provides a good barrier against incidental chemical contact. Given the H315 "Causes skin irritation" hazard, gloves are mandatory[2][7]. |
| Double gloving | Recommended for added protection, especially during weighing and transfer operations. | |
| Body Protection | Laboratory coat | Protects personal clothing and underlying skin from contamination[8][9]. |
| Long pants and closed-toe shoes | A fundamental requirement for working in any laboratory where hazardous chemicals are present[7]. | |
| Respiratory Protection | Not typically required when handled in a certified fume hood | Engineering controls are the primary means of respiratory protection. |
| NIOSH-approved respirator | May be necessary if work cannot be conducted in a fume hood, or in the event of a spill. Use requires a formal respiratory protection program[10]. |
Operational Plan: From Benchtop to Disposal
A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure.
Handling and Use
-
Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[1].
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Storage and Disposal
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[3].
-
Disposal : All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Caption: Workflow for handling this compound.
Conclusion: A Culture of Safety
The responsible handling of novel research chemicals like this compound is a cornerstone of scientific integrity. By adopting a cautious approach grounded in the hierarchy of controls and utilizing the appropriate PPE, researchers can confidently advance their work while upholding the highest standards of laboratory safety.
References
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University Office of Environmental Health & Safety. Retrieved from [Link]
-
de Oliveira, C. B., et al. (2018). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed, 31(4), 487-493. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020). ACS Material. Retrieved from [Link]
-
Benzothiazole. (2015). LANXESS. Retrieved from [Link]
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Safety data sheet. (2019). Thor Specialities (UK) LTD. Retrieved from [Link]
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This compound, 97%, 250mg. (n.d.). SciSupplies. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. (2020). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]
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This compound, TRC. (n.d.). Fisher Scientific. Retrieved from [Link]
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This compound (1 x 250 mg). (n.d.). Alchimica. Retrieved from [Link]
-
Nomination Background: Benzothiazole (CASRN: 95-16-9). (n.d.). National Toxicology Program. Retrieved from [Link]
-
SAFETY DATA SHEET Benzothiazole. (2019). Synerzine. Retrieved from [Link]
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- 4. synerzine.com [synerzine.com]
- 5. echemi.com [echemi.com]
- 6. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
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- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
